3,5-Dimethylbenzohydrazide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-3-7(2)5-8(4-6)9(12)11-10/h3-5H,10H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAXXNYJSWNHITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397447 | |
| Record name | 3,5-dimethylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27389-49-7 | |
| Record name | 3,5-dimethylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3,5-dimethylbenzohydrazide, a promising scaffold in medicinal chemistry. The information is curated for researchers and professionals in the fields of organic synthesis and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process commencing with the esterification of 3,5-dimethylbenzoic acid, followed by hydrazinolysis of the resulting ester.
Step 1: Esterification of 3,5-Dimethylbenzoic Acid
The initial step involves the conversion of 3,5-dimethylbenzoic acid to its corresponding methyl ester, methyl 3,5-dimethylbenzoate. This is a standard esterification reaction, commonly carried out using methanol in the presence of an acid catalyst.
Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate
The synthesized methyl 3,5-dimethylbenzoate is then reacted with hydrazine hydrate to yield the final product, this compound. This nucleophilic acyl substitution reaction is a common and efficient method for the preparation of hydrazides.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound, based on established methods for analogous compounds.
Synthesis of Methyl 3,5-Dimethylbenzoate
Materials:
-
3,5-Dimethylbenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3,5-dimethylbenzoate.
-
Purify the crude product by vacuum distillation or column chromatography.
Synthesis of this compound
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80-100%)
-
Ethanol
Procedure:
-
Dissolve methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Properties of this compound
This section details the known and predicted chemical and physical properties of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 27389-49-7 | [1] |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Density (predicted) | 1.098±0.06 g/cm³ | |
| pKa (predicted) | 12.74±0.10 |
Spectral Data (Predicted)
The following table outlines the expected spectral characteristics of this compound based on the analysis of analogous benzohydrazide derivatives.[2][3]
| Spectroscopy | Expected Peaks and Assignments |
| ¹H NMR | - Singlet for the two methyl groups (Ar-CH₃) around δ 2.3 ppm. - Singlet for the aromatic proton at the 4-position (Ar-H) around δ 7.2 ppm. - Singlet for the two aromatic protons at the 2- and 6-positions (Ar-H) around δ 7.5 ppm. - Broad singlet for the -NH₂ protons. - Singlet for the -NH- proton around δ 9.5-10.0 ppm. |
| ¹³C NMR | - Signal for the methyl carbons (Ar-CH₃) around δ 21 ppm. - Signals for the aromatic carbons. - Signal for the carbonyl carbon (C=O) in the range of δ 165-170 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations for the -NHNH₂ group in the range of 3200-3400 cm⁻¹. - C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹. - N-H bending vibration (amide II band) around 1520-1550 cm⁻¹. - C-H stretching vibrations for the aromatic and methyl groups. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight of 164.20. |
Biological Activities and Potential Applications
Benzohydrazide derivatives are a class of compounds that have garnered significant interest in the field of drug discovery due to their wide range of biological activities.[2] These activities are attributed to the presence of the toxophoric -CONHNH- group.
Research has demonstrated that benzohydrazide derivatives possess a variety of therapeutic potentials, including:
-
Antimicrobial Activity: They have shown efficacy against various strains of bacteria and fungi.
-
Anticancer Activity: Certain derivatives have exhibited cytotoxic effects against various cancer cell lines.
-
Antiviral Activity: Some compounds have been identified as potential antiviral agents.
-
Anti-inflammatory Activity: Benzohydrazides have also been investigated for their anti-inflammatory properties.
The 3,5-dimethyl substitution pattern on the benzene ring of this compound can influence its lipophilicity and steric properties, potentially modulating its biological activity and pharmacokinetic profile. This makes it an attractive scaffold for the design and synthesis of novel therapeutic agents.
Visualizations
Synthesis Workflow
Caption: A workflow diagram illustrating the two-step synthesis of this compound.
Logical Relationship of Benzohydrazide Applications
References
A Comprehensive Technical Guide to 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class. This technical guide provides an in-depth overview of its core chemical properties, synthesis, and known biological activities. The document summarizes key quantitative data in tabular format, presents detailed experimental protocols, and visualizes relevant chemical and biological pathways using Graphviz diagrams. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Core Chemical Information
This compound is a derivative of benzoic acid and hydrazine. Its fundamental chemical properties are summarized below.
Chemical Identity and Properties
| Property | Value | Reference |
| CAS Number | 27389-49-7 | [1][2] |
| Molecular Formula | C9H12N2O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| Synonyms | Benzoic acid, 3,5-dimethyl-, hydrazide | [1] |
Chemical Structure
The structure of this compound consists of a benzene ring substituted with two methyl groups at positions 3 and 5, and a hydrazide group.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a 3,5-dimethylbenzoyl derivative with hydrazine. A common precursor is 3,5-dimethylbenzoic acid, which is an important intermediate in the synthesis of various chemicals, including pesticides.[3]
Experimental Protocol: General Synthesis
A general method for synthesizing benzohydrazides involves the reaction of a methyl benzoate with hydrazine hydrate.[4] This can be adapted for this compound.
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate
-
Ethanol (optional, as a solvent)
-
Reflux apparatus
-
Filtration equipment
Procedure:
-
A mixture of methyl 3,5-dimethylbenzoate (1 mole equivalent) and hydrazine hydrate (1.2 mole equivalents) is prepared in a round-bottom flask.[4]
-
The mixture is refluxed for approximately 2-4 hours.[4]
-
The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting white precipitate of this compound is collected by filtration.
-
The precipitate is washed thoroughly with water and dried.[4]
-
For higher purity, the product can be recrystallized from ethanol.[4]
Caption: Synthesis workflow for this compound.
Biological Activity and Applications
Benzohydrazides are a class of compounds known for their wide range of biological activities.[4] Derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[4][5] While specific data on this compound is limited in the provided search results, the broader class suggests its potential for further investigation in drug discovery.
-
Antimicrobial Activity: Many benzohydrazide derivatives have been screened for their effectiveness against various bacterial and fungal strains.[5]
-
Anticancer Potential: Certain benzohydrazide compounds have demonstrated potent anticancer activities, with some being effective at nanomolar concentrations.[4] For instance, some derivatives have been investigated as EGFR kinase inhibitors.[6]
-
Enzyme Inhibition: Modified benzohydrazides have been synthesized and evaluated as inhibitors for enzymes like enoyl ACP reductase and DHFR, which are targets for antitubercular drugs.[7]
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol is a general method to assess the antioxidant potential of synthesized benzohydrazide compounds.
Materials:
-
Synthesized this compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
Methanol
-
Ascorbic acid (as a standard)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare stock solutions of the test compound (this compound) and ascorbic acid in methanol at various concentrations.
-
In a set of test tubes, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the test compound or standard to the test tubes.
-
The mixture is shaken and allowed to stand in the dark for 30 minutes.
-
The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Compounds with lower absorbance values are considered to have higher free radical scavenging activities.
Potential Signaling Pathways
Given that some benzohydrazide derivatives act as inhibitors of key signaling proteins in cancer, it is plausible that this compound or its derivatives could be designed to target similar pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.[8]
Caption: Potential PI3K/mTOR inhibition pathway for a derivative.
Conclusion
This compound, identified by CAS number 27389-49-7, is a member of the versatile benzohydrazide family of compounds.[1] While detailed studies on this specific molecule are not extensively covered in the initial search, the well-documented biological activities of related benzohydrazides suggest its potential as a scaffold for developing new therapeutic agents. The provided synthesis and screening protocols offer a starting point for further research into its chemical and biological properties. Future investigations could focus on synthesizing a library of derivatives and evaluating their efficacy in various disease models, particularly in oncology and microbiology.
References
- 1. This compound CAS#: 27389-49-7 [amp.chemicalbook.com]
- 2. This compound | 27389-49-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzohydrazide is a chemical compound belonging to the benzohydrazide class of organic molecules. Benzohydrazide derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of observed biological activities. These activities include potential antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O | (Calculated) |
| Molecular Weight | 164.21 g/mol | (Calculated) |
| CAS Number | 27389-49-7 | [1] |
| Predicted Density | 1.098 ± 0.06 g/cm³ | |
| Predicted pKa | 12.74 ± 0.10 | |
| Synonyms | Benzoic acid, 3,5-dimethyl-, hydrazide |
Synthesis of this compound
The synthesis of this compound typically proceeds through a two-step process, starting from the commercially available 3,5-dimethylbenzoic acid. The general workflow involves the esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.
Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the synthesis of benzohydrazide derivatives.
Step 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dimethylbenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Dissolve the crude methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask fitted with a reflux condenser.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will often precipitate out of the solution as a white solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Spectroscopic Characterization
The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the protons of the hydrazide group.
| Predicted ¹H NMR Data |
| Chemical Shift (δ ppm) |
| ~7.5 - 7.2 |
| ~4.5 |
| ~2.3 |
| ~9.5 |
FT-IR Spectroscopy
The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption peaks for this compound are summarized below.
| Predicted FT-IR Data |
| Wavenumber (cm⁻¹) |
| 3300 - 3100 |
| 3100 - 3000 |
| 2950 - 2850 |
| 1680 - 1630 |
| 1600 - 1450 |
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight (164.21).
Potential Biological Activity and Signaling Pathways
While specific studies on the biological activity of this compound are limited in the readily available scientific literature, the broader class of benzohydrazide derivatives has been extensively investigated and shown to possess a wide range of pharmacological properties. These include:
-
Antimicrobial Activity: Many benzohydrazide derivatives have demonstrated efficacy against various strains of bacteria and fungi.[2]
-
Anticancer Activity: Some derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition: Benzohydrazides have been explored as inhibitors of various enzymes, which can be a mechanism for their therapeutic effects.
The biological activity of these compounds is often attributed to the presence of the hydrazone linkage (-CO-NH-N=), which can chelate metal ions or interact with biological targets. The specific substitutions on the benzene ring can significantly influence the potency and selectivity of their biological effects.
Further research is warranted to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Conclusion
This compound is a compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a summary of its known and predicted properties, a general protocol for its synthesis, and an overview of the expected analytical data for its characterization. The diverse biological activities reported for the broader class of benzohydrazides suggest that this compound and its derivatives may be promising candidates for future drug discovery and development efforts. Further experimental validation of its properties and biological activities is a crucial next step for the scientific community.
References
An In-depth Technical Guide to the Spectral Data of 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectral data for 3,5-dimethylbenzohydrazide, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectral information based on established principles of spectroscopy and data from analogous compounds. This guide also includes a plausible synthesis protocol and a workflow diagram to facilitate its preparation and characterization.
Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of similar benzohydrazide derivatives and the known effects of substituents on aromatic systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 8.2 | br s | 1H | -NH- |
| ~7.3 | s | 1H | Ar-H (H2) |
| ~7.1 | s | 2H | Ar-H (H4, H6) |
| ~4.5 | br s | 2H | -NH₂ |
| ~2.3 | s | 6H | Ar-(CH₃)₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~166 | C=O |
| ~138 | Ar-C (C3, C5) |
| ~133 | Ar-C (C1) |
| ~132 | Ar-C (C4) |
| ~126 | Ar-C (C2, C6) |
| ~21 | Ar-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Strong, Broad | N-H stretch (asymmetric and symmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2900 - 3000 | Medium | Aliphatic C-H stretch |
| 1640 - 1680 | Strong | C=O stretch (Amide I) |
| 1580 - 1620 | Medium to Strong | N-H bend (Amide II) and Aromatic C=C stretch |
| 1450 - 1550 | Medium | Aromatic C=C stretch |
| 800 - 900 | Strong | Ar-H out-of-plane bend (1,3,5-trisubstituted) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Proposed Fragment |
| 164 | [M]⁺ (Molecular Ion) |
| 133 | [M - NHNH₂]⁺ |
| 105 | [133 - CO]⁺ |
| 91 | [C₇H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
This section details a plausible method for the synthesis of this compound, for which direct literature procedures are scarce. The proposed synthesis is a two-step process starting from 3,5-dimethylbenzoic acid.
Synthesis of Methyl 3,5-Dimethylbenzoate
-
Reaction Setup: To a solution of 3,5-dimethylbenzoic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary.
Synthesis of this compound
-
Reaction Setup: Dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in ethanol (10 volumes).
-
Addition of Hydrazine: Add hydrazine hydrate (3-5 equivalents) to the solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the formation of the product by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow and Process Visualization
The following diagrams illustrate the key processes described in this guide.
Caption: Synthesis workflow for this compound.
Caption: Predicted fragmentation in mass spectrometry.
An In-depth Technical Guide to the Solubility of 3,5-Dimethylbenzohydrazide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 3,5-dimethylbenzohydrazide derivatives, with a focus on the well-documented compound Tebufenozide. Due to a lack of extensive public data on the solubility of the parent compound, this compound, this guide leverages available data for Tebufenozide, an insecticide that contains the this compound core structure. This information is intended to support research and development activities where this chemical class is of interest.
Core Data Presentation: Solubility of Tebufenozide
Tebufenozide, with the IUPAC name N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide, is a derivative of this compound. It is slightly soluble in organic solvents.[1][2] The following table summarizes the quantitative solubility data for Tebufenozide in various organic solvents.
| Solvent | Temperature (°C) | Solubility |
| Ethyl acetate | 20 | 23,800 mg/L |
| Acetone | 20 | 74,800 mg/L |
| Methanol | 20 | 130 g/L |
| Toluene | 20 | 3.2 g/L |
| DMSO | Not Specified | 125 mg/mL (ultrasonication may be required)[3] |
| Water | 20 | 0.83 mg/L[4] |
Experimental Protocols: Determination of Solubility by the Gravimetric Method
The following is a detailed methodology for determining the solubility of a solid organic compound like a this compound derivative in an organic solvent. This protocol is based on the gravimetric method, which involves preparing a saturated solution, followed by the evaporation of the solvent and weighing the dissolved solute.[5][6]
2.1. Materials and Equipment
-
Analytical balance
-
Constant temperature orbital shaker or magnetic stirrer with hotplate
-
Glass vials with airtight seals
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the chosen solvent)
-
Drying oven
-
The compound of interest (e.g., a this compound derivative)
-
High-purity organic solvent
2.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. Periodically, visually inspect the vial to confirm that excess solid remains.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed, dry container.
-
Carefully evaporate the solvent using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound.
-
Once the solvent has completely evaporated, place the container with the solid residue in a drying oven to ensure all residual solvent is removed.
-
Cool the container to room temperature in a desiccator and weigh it on an analytical balance.
-
Repeat the drying and weighing process until a constant weight is achieved.
-
2.3. Calculation of Solubility
The solubility is calculated using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of solution withdrawn (L))
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of a this compound derivative using the gravimetric method.
Caption: Gravimetric Method Workflow
References
An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzohydrazide, a key aromatic hydrazide, has garnered significant attention primarily as a foundational scaffold in the synthesis of a class of modern insecticides. While the history of its isolated discovery is not extensively documented, its importance lies in its role as a crucial intermediate for creating more complex molecules with potent biological activities. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its pivotal role in the development of dibenzoylhydrazine insecticides. Detailed experimental protocols and diagrams of relevant synthetic pathways are presented to facilitate further research and application in agrochemical and medicinal chemistry.
Introduction and Historical Context
The discovery and initial synthesis of this compound are not well-documented as a standalone event in scientific literature. Its significance emerges from its incorporation into more complex molecular structures, particularly in the field of agrochemicals. The core structure of this compound serves as a vital building block for a class of insecticides known as dibenzoylhydrazines. These compounds act as ecdysone agonists, disrupting the normal molting process in insects, leading to their demise.
Research into dibenzoylhydrazine insecticides intensified in the late 20th century, with a focus on creating compounds with high efficacy, selectivity, and favorable environmental profiles. In this context, derivatives of this compound, such as N'-benzoyl-N-(tert-butyl)-3,5-dimethylbenzohydrazide, were synthesized and found to exhibit significant insecticidal activity.[1][2][3] These developments have solidified the importance of this compound as a key intermediate in the ongoing quest for novel pest control agents.[4]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 27389-49-7 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | White to off-white crystalline solid (Predicted) |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.098±0.06 g/cm³ (Predicted) |
| pKa | 12.74±0.10 (Predicted) |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (Inferred) |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is through the hydrazinolysis of a corresponding ester, typically methyl 3,5-dimethylbenzoate. This reaction involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.
Experimental Protocol: Synthesis from Methyl 3,5-Dimethylbenzoate
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (or another suitable alcohol as solvent)
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve methyl 3,5-dimethylbenzoate in a minimal amount of ethanol.
-
To this solution, add a molar excess (typically 1.5 to 2 equivalents) of hydrazine hydrate.
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Further cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the white, crystalline precipitate of this compound by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
Key Applications in Insecticide Development
The primary and most significant application of this compound is as a precursor in the synthesis of dibenzoylhydrazine insecticides. These compounds are highly valued for their specific mode of action, targeting the ecdysone receptor in insects.
Synthesis of N'-Benzoyl-N-(tert-butyl)-3,5-dimethylbenzohydrazide Analogues
A general synthetic route to these insecticidal compounds involves a two-step process starting from this compound.
Step 1: N-tert-Butylation
This compound is first reacted with a tert-butyl source, such as tert-butyl bromide, in the presence of a base to form N-tert-butyl-3,5-dimethylbenzohydrazide.
Step 2: N'-Benzoylation
The resulting N-tert-butyl-3,5-dimethylbenzohydrazide is then acylated with a substituted benzoyl chloride to yield the final dibenzoylhydrazine insecticide. The substituents on the benzoyl chloride can be varied to optimize insecticidal activity and spectrum.
Mechanism of Action: Ecdysone Receptor Agonism
Dibenzoylhydrazines derived from this compound mimic the action of the insect molting hormone, 20-hydroxyecdysone. They bind to the ecdysone receptor, leading to a premature and incomplete molt, which is ultimately lethal to the insect. This specific mode of action contributes to their selectivity towards target pests and lower toxicity to non-target organisms.
Future Perspectives
This compound remains a valuable scaffold for the development of new agrochemicals. Future research may focus on:
-
Synthesis of Novel Analogues: Exploring a wider range of substituents on the benzoyl ring to discover compounds with enhanced activity against resistant insect strains.
-
Expansion to Other Applications: Investigating the potential of this compound derivatives in medicinal chemistry, as the hydrazide and diacylhydrazine motifs are present in various biologically active compounds.
-
Development of More Sustainable Synthetic Routes: Optimizing reaction conditions to improve yields, reduce waste, and utilize greener solvents.
Conclusion
While the individual discovery of this compound is not a prominent historical event, its role as a key intermediate in the synthesis of highly effective dibenzoylhydrazine insecticides is of great significance. This technical guide has provided a detailed overview of its synthesis, properties, and the crucial role it plays in modern agrochemical research. The provided experimental protocols and pathway diagrams offer a foundation for researchers and scientists to further explore the potential of this versatile molecule.
References
- 1. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 3. Modification of N-tert-butylhydrazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fundamental Chemistry of 3,5-Dimethylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental chemistry of 3,5-Dimethylbenzohydrazide. It covers its synthesis, chemical and physical properties, and spectroscopic data. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those with an interest in the broader field of medicinal chemistry.
Core Chemical Information
This compound is a substituted derivative of benzohydrazide. The benzohydrazide scaffold is a key pharmacophore in a variety of biologically active compounds.[1] The presence of the dimethyl substitution on the benzene ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 27389-49-7 | [2] |
| Molecular Formula | C₉H₁₂N₂O | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Predicted Density | 1.098±0.06 g/cm³ | [2] |
| Predicted pKa | 12.74±0.10 | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the conversion of 3,5-dimethylbenzoic acid to its more reactive acid chloride derivative, 3,5-dimethylbenzoyl chloride. The second step is the reaction of this acid chloride with hydrazine hydrate to form the final product.
Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride from 3,5-Dimethylbenzoic Acid
This procedure is based on a general method for the synthesis of benzoyl chlorides.
-
Materials:
-
3,5-Dimethylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
Reaction flask with a reflux condenser and a gas outlet to neutralize HCl gas.
-
-
Procedure:
-
In a reaction flask, place 3,5-dimethylbenzoic acid.
-
Slowly add an excess of thionyl chloride (typically 2-5 equivalents) to the flask at room temperature with stirring. The reaction is exothermic and will evolve hydrogen chloride gas.
-
After the initial reaction subsides, heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours to ensure the reaction goes to completion.
-
After cooling, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting residue is 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride
This procedure is a general method for the synthesis of benzohydrazides from their corresponding benzoyl chlorides.
-
Materials:
-
3,5-Dimethylbenzoyl chloride
-
Hydrazine hydrate (N₂H₄·H₂O)
-
A suitable solvent (e.g., ethanol, tetrahydrofuran)
-
Ice bath
-
-
Procedure:
-
Dissolve hydrazine hydrate (an excess, typically 2-3 equivalents) in a suitable solvent in a reaction flask and cool the solution in an ice bath.
-
Slowly add a solution of 3,5-dimethylbenzoyl chloride in the same solvent to the cooled hydrazine hydrate solution with vigorous stirring. A white precipitate of this compound will form.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours.
-
Filter the precipitate and wash it with cold water to remove any unreacted hydrazine hydrate and hydrazine hydrochloride.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure this compound.
-
Spectroscopic Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show the following signals:
-
A singlet for the six protons of the two methyl groups on the aromatic ring.
-
Singlets for the aromatic protons.
-
A broad singlet for the -NH- proton.
-
A broad singlet for the -NH₂ protons.
The exact chemical shifts will be dependent on the solvent used.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is expected to show distinct signals for:
-
The carbon atoms of the methyl groups.
-
The quaternary carbons of the aromatic ring to which the methyl groups are attached.
-
The other aromatic carbons.
-
The carbonyl carbon, which will be the most downfield signal.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching vibrations from the hydrazide group, typically appearing as two bands in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations from the aromatic ring and methyl groups, typically appearing just above and below 3000 cm⁻¹, respectively.
-
C=O stretching vibration (Amide I band) from the carbonyl group, which is a strong absorption typically in the range of 1630-1680 cm⁻¹.
-
N-H bending vibration (Amide II band) in the region of 1515-1570 cm⁻¹.
-
C-N stretching vibration in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
Mass Spectrometry (Expected Fragmentation)
In a mass spectrum, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns would likely involve:
-
Loss of the amino group (-NH₂) to give a fragment at m/z 148.
-
Loss of the entire hydrazide group (-NHNH₂) to give the 3,5-dimethylbenzoyl cation at m/z 133.
-
Cleavage of the N-N bond.
-
Further fragmentation of the aromatic ring.
Potential Applications and Biological Significance
Benzohydrazide derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The specific biological profile of this compound has not been extensively reported in publicly available literature. However, its structural similarity to other biologically active benzohydrazides suggests it could be a valuable lead compound for further investigation in drug discovery programs. The dimethyl substitution pattern may confer specific properties that could be exploited for targeted therapeutic applications.
Influence of Dimethyl Substitution on Properties.
References
An In-depth Technical Guide to 3,5-Dimethylbenzohydrazide
This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 3,5-Dimethylbenzohydrazide, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular attributes of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂N₂O | [1] |
| Molecular Weight | 164.2 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 27389-49-7 | [1] |
| Synonyms | Benzoic acid, 3,5-dimethyl-, hydrazide | [1] |
Experimental Protocols
Synthesis of this compound
This protocol details the synthesis of this compound from its precursor, 3,5-dimethylbenzoic acid, via an esterification step followed by hydrazinolysis.
Step 1: Esterification of 3,5-Dimethylbenzoic Acid to Methyl 3,5-Dimethylbenzoate
-
Materials:
-
3,5-Dimethylbenzoic acid
-
Methanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in an excess of absolute methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3,5-dimethylbenzoate.
-
Purify the crude product by column chromatography or distillation if necessary.
-
Step 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate to this compound
-
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the methyl 3,5-dimethylbenzoate in ethanol in a round-bottom flask.[2]
-
Add an excess of hydrazine hydrate to the solution.[2]
-
Reflux the reaction mixture for several hours. The reaction progress can be monitored by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the white solid product, this compound.[2]
-
Filter the precipitate and wash it thoroughly with cold water.[2]
-
The crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.[2]
-
Visualized Synthesis Workflow
The following diagram illustrates the two-step synthesis process for this compound.
Caption: Synthesis workflow for this compound.
Biological Context and Applications
Benzohydrazide derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[2] Research has shown that these compounds can exhibit antibacterial, antifungal, anticonvulsant, anticancer, and antitubercular properties.[2][3] The specific biological activities of this compound would need to be determined through further screening and in-vitro or in-vivo studies. The general mechanism of action for many biologically active hydrazones, which can be formed from hydrazides, involves their ability to chelate metal ions or interact with various enzymes.[4] The synthesis of various substituted benzohydrazides allows for the exploration of structure-activity relationships to develop more potent and selective therapeutic agents.[5][6]
References
- 1. This compound CAS#: 27389-49-7 [amp.chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, computational, biological activity and molecular docking study of Co2+, Ni2+ and Cu2+ chelates of a new indolbenzohydrazone NO donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. mdpi.com [mdpi.com]
Potential Research Areas for 3,5-Dimethylbenzohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the potential research avenues for the chemical compound 3,5-Dimethylbenzohydrazide. While direct research on this specific molecule is limited, its core benzohydrazide structure is a well-established pharmacophore. By examining the synthesis, biological activities, and mechanisms of action of structurally related analogs, we can delineate promising areas of investigation for this compound and its derivatives. This document provides detailed experimental protocols, quantitative data from related compounds for comparative purposes, and visualizations of key workflows and potential signaling pathways to guide future research and development.
Synthesis of this compound
The synthesis of this compound can be reliably achieved through a two-step process starting from 3,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride, followed by reaction with hydrazine hydrate.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
-
Reaction: 3,5-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to yield 3,5-dimethylbenzoyl chloride.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1 molar equivalent).
-
Slowly add thionyl chloride (5 molar equivalents) to the flask at room temperature with stirring[1].
-
The mixture is then subjected to a staged heating process: first, maintain at 30-50°C for 1 hour, then increase the temperature to 65°C and reflux for 2-4 hours[1]. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 3,5-dimethylbenzoyl chloride can be purified by vacuum distillation to yield a colorless to light yellow liquid[1].
-
Step 2: Synthesis of this compound
-
Reaction: 3,5-Dimethylbenzoyl chloride is reacted with hydrazine hydrate to form this compound.
-
Procedure:
-
In a flask, dissolve hydrazine monohydrate (1 molar equivalent) in an appropriate solvent (e.g., ethanol or water).
-
Cool the solution in an ice bath to approximately -10°C[2].
-
Slowly add a solution of 3,5-dimethylbenzoyl chloride (1 molar equivalent) dropwise to the cooled hydrazine solution while maintaining the low temperature and stirring vigorously. A basic medium, such as sodium hydroxide, can be used to neutralize the HCl byproduct and drive the reaction to completion, often resulting in high yields (95-98%)[2].
-
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it slowly warm to room temperature.
-
The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain a purified solid product[3].
-
Potential Research Area: Anticancer Activity
A significant body of research points to the potent anticancer activities of benzohydrazide derivatives. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinases. While this compound itself has not been extensively studied, its derivatives are promising candidates for anticancer drug development.
EGFR Kinase Inhibition
Derivatives of benzohydrazide have been synthesized and shown to be potent inhibitors of EGFR, a key target in cancer therapy[4][5]. The general strategy involves synthesizing Schiff bases or other complex heterocyclic structures from the parent benzohydrazide.
In Vitro Anticancer Activity Data of Related Compounds
The following table summarizes the in vitro anticancer activity of various benzohydrazide derivatives against several human cancer cell lines. This data serves as a benchmark for potential studies on derivatives of this compound.
| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |
| H20 | A549 (Lung) | 0.46 | [4] |
| H20 | MCF-7 (Breast) | 0.29 | [4] |
| H20 | HeLa (Cervical) | 0.15 | [4] |
| H20 | HepG2 (Liver) | 0.21 | [4] |
| Compound 7 | HCT116 (Colorectal) | 14.90 | [3] |
| Compound 4 | HCT116 (Colon) | 1.88 | [3] |
| Compound 3 | A375 (Melanoma) | 0.38 | [6] |
| Compound 2 | HT-29 (Colon) | 1.34 | [6] |
| Compound 2 | A549 (Lung) | 1.48 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
-
Procedure:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere[7].
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., derivatives of this compound) and incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
-
Potential Research Area: Antimicrobial Activity
Benzohydrazide and its Schiff base derivatives are a well-known class of compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties[3][8]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Antibacterial and Antifungal Screening
Derivatives of this compound can be readily synthesized and screened for activity against a panel of pathogenic bacteria and fungi.
Antimicrobial Activity Data of Related Compounds
The table below presents the antimicrobial activity of some benzohydrazide derivatives, typically measured as the zone of inhibition in an agar diffusion assay.
| Compound ID | Microorganism | Activity (Zone of Inhibition in mm) | Concentration | Reference |
| T1 | S. aureus | 18 | 100 µg/mL | [9] |
| T1 | E. coli | 15 | 100 µg/mL | [9] |
| HSB2 | S. aureus | 20 | Not Specified | [10] |
| HSB2 | S. pyogenes | 18 | Not Specified | [10] |
| HSB2 | E. coli | 14 | Not Specified | [10] |
| HSB2 | K. pneumoniae | 12 | Not Specified | [10] |
Experimental Protocol: Agar Disc Diffusion Method
This method is widely used to assess the antimicrobial activity of chemical compounds.
-
Procedure:
-
Media Preparation: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.
-
Inoculation: A standardized inoculum of the test microorganism is swabbed uniformly across the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disc in millimeters. A standard antibiotic (e.g., Ciprofloxacin, Erythromycin) is used as a positive control[9][10].
-
Potential Research Area: Enzyme Inhibition
Beyond EGFR, benzohydrazide derivatives have been shown to inhibit a variety of other enzymes, suggesting that this compound could serve as a scaffold for the development of novel enzyme inhibitors.
Potential Enzyme Targets
Based on studies of related compounds, potential enzyme targets for derivatives of this compound include:
-
Enoyl-ACP Reductase (InhA): A key enzyme in the mycobacterial cell wall synthesis pathway, making it a target for antitubercular drugs[8][11].
-
Dihydrofolate Reductase (DHFR): An essential enzyme in nucleotide synthesis, targeted by both antimicrobial and anticancer drugs[11].
-
Tyrosinase: A key enzyme in melanin biosynthesis, with inhibitors being of interest in cosmetics and for treating hyperpigmentation disorders[12].
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease[13].
-
α-Glucosidase: A target for the management of type 2 diabetes[13].
Enzyme Inhibition Data of Related Compounds
The following table provides examples of the enzyme inhibitory activity of various benzohydrazide and related heterocyclic analogues.
| Compound ID | Target Enzyme | Activity (IC₅₀ in µM) | Reference |
| H20 | EGFR | 0.08 | [4] |
| 5k (a pyrrolyl benzohydrazide) | M. tuberculosis (MIC) | 0.8 µg/mL | [11] |
| 5i (a thiazolidinone derivative) | Mushroom Tyrosinase | 3.17 | [12] |
| 12d (an azinane-triazole derivative) | Acetylcholinesterase (AChE) | 0.73 | [13] |
| 12m (an azinane-triazole derivative) | Butyrylcholinesterase (BChE) | 0.038 | [13] |
| 12m (an azinane-triazole derivative) | α-Glucosidase | 36.74 | [13] |
General Experimental Protocol: Enzyme Inhibition Assay
The specific protocol will vary depending on the enzyme, but a general workflow is as follows:
-
Procedure:
-
Reagents: Prepare a buffer solution, the purified enzyme, the enzyme's specific substrate, and a chromogenic or fluorogenic reagent that reacts with the product of the enzymatic reaction.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and various concentrations of the inhibitor (e.g., a derivative of this compound). Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Signal Detection: Monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control with no inhibitor. Determine the IC₅₀ value from the resulting dose-response curve.
-
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Based on the extensive research into its structural analogues, there are significant opportunities for investigation in the fields of oncology, infectious diseases, and enzyme-related disorders. The straightforward synthesis of this compound and its derivatives, coupled with the established biological activities of the broader benzohydrazide class, makes it an attractive starting point for medicinal chemistry and drug discovery programs. The experimental protocols and comparative data provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, computational, biological activity and molecular docking study of Co2+, Ni2+ and Cu2+ chelates of a new indolbenzohydrazone NO donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. azjournalbar.com [azjournalbar.com]
- 11. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Initial Bioactivity Screening of 3,5-Dimethylbenzohydrazide: A Technical Guide
Introduction
Benzohydrazide and its derivatives represent a class of organic compounds with significant interest in the field of medicinal chemistry and drug development. The core structure, characterized by a benzene ring attached to a hydrazide functional group (-CONHNH2), serves as a versatile scaffold for the synthesis of molecules with a wide spectrum of biological activities. While extensive research has been conducted on various substituted benzohydrazides, this guide focuses on the initial bioactivity screening of a specific derivative, 3,5-Dimethylbenzohydrazide. Given the nascent stage of investigation into this particular compound, this document provides a comprehensive framework for its preliminary evaluation, drawing upon established methodologies and the known bioactivities of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation strategies to facilitate a thorough initial assessment of the therapeutic potential of this compound.
Proposed Bioactivity Screening Workflow
The initial screening of a novel compound such as this compound should be systematic to efficiently identify its potential therapeutic applications. Based on the activities reported for analogous benzohydrazide structures, a tiered screening approach is recommended, focusing on four primary areas: anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step protocol for the laboratory-scale synthesis of 3,5-dimethylbenzohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the esterification of 3,5-dimethylbenzoic acid, followed by hydrazinolysis of the resulting ester.
Overall Reaction Scheme:
The synthetic route involves two primary transformations:
-
Fischer-Speier Esterification: 3,5-Dimethylbenzoic acid is converted to its methyl ester, methyl 3,5-dimethylbenzoate, using methanol in the presence of a strong acid catalyst.
-
Hydrazinolysis: The methyl 3,5-dimethylbenzoate then reacts with hydrazine hydrate to yield the final product, this compound.
Data Presentation
The following tables summarize the key quantitative parameters for each synthetic step.
Table 1: Esterification of 3,5-Dimethylbenzoic Acid
| Parameter | Value |
| Reactants | |
| 3,5-Dimethylbenzoic Acid | 1.0 eq |
| Methanol | 20-30 mL per g of acid |
| Concentrated Sulfuric Acid | Catalytic amount (2-3 drops per g of acid) |
| Reaction Conditions | |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 12-24 hours |
| Outcome | |
| Typical Yield | 85-95% |
Table 2: Hydrazinolysis of Methyl 3,5-Dimethylbenzoate
| Parameter | Value |
| Reactants | |
| Methyl 3,5-Dimethylbenzoate | 1.0 eq |
| Hydrazine Hydrate (80%) | 2.0-3.0 eq |
| Ethanol (95%) | Solvent |
| Reaction Conditions | |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Outcome | |
| Typical Yield | >90% |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-Dimethylbenzoate (Fischer-Speier Esterification)
This procedure outlines the acid-catalyzed esterification of 3,5-dimethylbenzoic acid.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
3,5-Dimethylbenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol to serve as both the reactant and solvent (e.g., 20-30 mL per gram of carboxylic acid).
-
Stir the mixture until the 3,5-dimethylbenzoic acid is fully dissolved.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethylbenzoate. The product is often of sufficient purity for the next step, but can be further purified by distillation if necessary.
Step 2: Synthesis of this compound (Hydrazinolysis)
This procedure describes the conversion of methyl 3,5-dimethylbenzoate to this compound.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (95%)
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in ethanol.
-
To this solution, add hydrazine hydrate (2.0-3.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.
-
Dry the purified this compound, for instance in a vacuum desiccator. The melting point of the product can be determined to assess its purity.
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Application Notes and Protocols for 3,5-Dimethylbenzohydrazide in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dimethylbenzohydrazide is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis and medicinal chemistry. The presence of a nucleophilic hydrazide moiety and a substituted aromatic ring makes it an ideal precursor for the synthesis of a wide array of heterocyclic compounds. Benzohydrazide derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key chemical scaffolds.
I. Synthesis of this compound
The primary route to obtaining this compound involves a two-step process starting from 3,5-dimethylbenzoic acid: conversion to the acyl chloride followed by reaction with hydrazine.
A. Synthesis of 3,5-Dimethylbenzoyl Chloride
The first step is the activation of the carboxylic acid by converting it to the more reactive acyl chloride. Thionyl chloride is a common and effective reagent for this transformation.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl gas, add 3,5-dimethylbenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (5.0 eq) to the flask.[1]
-
The mixture is stirred and heated according to a staged temperature program: 30-50°C for 1 hour, then ramped to 65°C and refluxed for 2-4 hours to ensure complete reaction.[1]
-
The progress of the reaction can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting crude 3,5-dimethylbenzoyl chloride, a colorless liquid, can be purified by vacuum distillation and is often used in the next step without further purification.[2]
B. Synthesis of this compound
The acyl chloride is then reacted with hydrazine hydrate to form the target hydrazide. This reaction is typically a vigorous nucleophilic acyl substitution.
Experimental Protocol:
-
In a flask cooled in an ice bath (0-5°C), add a solution of hydrazine hydrate (1.2 eq) in an appropriate solvent like ethanol or THF.
-
Slowly add a solution of 3,5-dimethylbenzoyl chloride (1.0 eq) in the same solvent to the hydrazine solution with vigorous stirring. The temperature should be maintained below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction mixture is then poured into cold water to precipitate the product.
-
The white solid is collected by filtration, washed thoroughly with water to remove any hydrazine salts, and dried.
-
The crude this compound can be recrystallized from an ethanol/water mixture to yield a pure crystalline solid.
II. Applications in Heterocyclic Synthesis
This compound is a key intermediate for synthesizing various five-membered heterocycles, which are prevalent scaffolds in pharmaceuticals.
A. Synthesis of Schiff Bases (N'-Arylidenbenzohydrazides)
The condensation of benzohydrazides with aldehydes is a straightforward method to produce Schiff bases, also known as N-acylhydrazones. These compounds are important intermediates and have demonstrated significant biological activities.[3][4]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add the desired aromatic or aliphatic aldehyde (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[4]
Table 1: Representative Data for Schiff Base Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.
| Aldehyde Reactant | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethanol | Acetic Acid | 6 | 91 | [5] |
| 4-Chlorobenzaldehyde | Ethanol | HCl | 0.5 | 97 | [1] |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 8 | 88 | [4] |
| 2-Hydroxybenzaldehyde | Ethanol | Acetic Acid | 5 | 92 | [5] |
B. Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
1,3,4-Oxadiazoles are a class of heterocycles known for their thermal stability and diverse pharmacological properties.[6][7] A common synthetic route involves the cyclodehydration of diacylhydrazine intermediates, which can be formed from benzohydrazides.
Experimental Protocol (from Acylhydrazones):
-
Suspend the N'-aryliden-3,5-dimethylbenzohydrazide (Schiff base) (1.0 eq) in glacial acetic acid.
-
Add a cyclizing agent such as bromine (1.0 eq) in acetic acid or another oxidizing agent like N-chlorosuccinimide.[6][8]
-
Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a cold aqueous solution of sodium bisulfite to quench any excess oxidizing agent.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Table 2: Representative Data for 1,3,4-Oxadiazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
| N'-Benzylidenebenzohydrazide | Br₂ / Acetic Acid | Room Temp, 4h | 85 | [6] |
| Benzohydrazide + Benzoic Acid | POCl₃ | Reflux, 6h | 78 | [6] |
| N-Acylthiosemicarbazide | I₂ / K₂CO₃ | Ethanol, RT | 80-90 | [7] |
| Benzohydrazide + Orthoester | Nafion NR50 / MW | 110°C, 15 min | 92 | [7] |
C. Synthesis of 5-Aryl-4-aryl-1,2,4-triazole-3-thiol
1,2,4-Triazoles are another class of heterocycles with wide-ranging applications in medicine and agriculture.[9][10] A common pathway involves the reaction of a benzohydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized.
Experimental Protocol:
-
Thiosemicarbazide Formation: Dissolve this compound (1.0 eq) in ethanol and add an equimolar amount of an appropriate aryl isothiocyanate (1.0 eq). Reflux the mixture for 4-6 hours. Cool the solution to obtain the N,N'-disubstituted thiosemicarbazide intermediate.
-
Cyclization: Suspend the isolated thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2N, excess).
-
Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove any impurities.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the triazole-thiol product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
Table 3: Representative Data for 1,2,4-Triazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with similarly substituted benzohydrazides and is for illustrative purposes.
| Hydrazide | Isothiocyanate | Cyclization Conditions | Yield (%) | Reference |
| Benzoic acid hydrazide | Phenyl isothiocyanate | NaOH, Reflux | 85 | [9] |
| Isonicotinic hydrazide | Methyl isothiocyanate | KOH, Reflux | 78 | [9] |
| Hydrazonoyl hydrochloride | Aldehyde/Oxime | Et₃N, Reflux | 70-94 | [11] |
D. Synthesis of 3,5-Disubstituted Pyrazoles
The Knorr pyrazole synthesis and related methods, involving the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound, is a classic and efficient route to the pyrazole core.[12][13] Pyrazoles are a cornerstone of many pharmaceutical agents.[12]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in glacial acetic acid or ethanol.
-
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.
-
Reflux the reaction mixture for 3-5 hours.[13]
-
Monitor the reaction completion by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to afford the pure pyrazole derivative.
Table 4: Representative Data for Pyrazole Synthesis (Analogous Compounds) Note: The following data is based on reactions with hydrazines and is for illustrative purposes.
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Solvent | Time (h) | Yield (%) | Reference |
| Hydrazine Hydrate | Acetylacetone | Water / Acetic Acid | 3 | >90 | [13] |
| Phenylhydrazine | Dibenzoylmethane | Ethanol | 4 | 85 | [12] |
| Hydrazine Hydrate | 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | DMAc | 2 | 75 | [12] |
| Tosylhydrazone | α,β-Unsaturated Ketone | MW, Solvent-free | - | 70-85 | [14] |
References
- 1. CN109851492A - The synthetic method of 3,5- dimethyl benzoyl chlorides - Google Patents [patents.google.com]
- 2. Industrial production method of 3, 5-Dimethylbenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Catalyst-free efficient synthesis of functionalized 1,2,4-triazole via ring opening/cyclization of arylidene thiazolone with aryl/alkyl-hydrazine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 14. mdpi.com [mdpi.com]
The Medicinal Chemistry of 3,5-Dimethylbenzohydrazide: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Note to the Reader: Direct scientific literature on the specific applications of 3,5-Dimethylbenzohydrazide in medicinal chemistry is limited. The following application notes and protocols are based on the well-established activities of the broader benzohydrazide and hydrazone classes of compounds, to which this compound belongs. These methodologies provide a foundational framework for the synthesis and evaluation of this compound and its derivatives.
Introduction
Benzohydrazides and their derivatives, particularly hydrazones, are a versatile class of compounds with a significant footprint in medicinal chemistry.[1] The core structure, characterized by a carbonyl group attached to a hydrazine moiety, serves as a valuable scaffold for the synthesis of molecules with a wide array of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] The synthetic tractability of the benzohydrazide template allows for systematic structural modifications to optimize potency and selectivity against various biological targets.[4]
Potential Applications in Medicinal Chemistry
Based on the activities of analogous compounds, this compound and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Antimicrobial Agents: Hydrazone derivatives are known to exhibit activity against a range of bacterial and fungal pathogens.[5][6] The azomethine linkage (-C=N-) is a key pharmacophore contributing to this activity.[7]
-
Anticancer Agents: Numerous benzohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action can involve the inhibition of critical enzymes or the induction of apoptosis.
-
Enzyme Inhibitors: The hydrazide and hydrazone functionalities can interact with the active sites of various enzymes, leading to their inhibition. A notable example is the inhibition of monoamine oxidase (MAO) by hydrazide-containing compounds.[1][10]
Quantitative Data from Analogous Compounds
To provide a reference for the potential efficacy of this compound derivatives, the following table summarizes quantitative data from studies on related benzohydrazide and hydrazone compounds.
| Compound Class | Biological Activity | Target/Cell Line | Measurement | Value |
| Hydrazone Derivatives | Kinase Inhibition | A549 Lung Cancer Cells | IC50 | 3.33 µM[2] |
| Hydrazone Derivatives | Antiproliferative | Various Cancer Cell Lines | IC50 | Varies[2] |
| N-Acylarylhydrazones | Anti-inflammatory | In vivo model | % Inhibition | 68.66%[2] |
| Hydrazide Derivatives | Antimycobacterial | M. tuberculosis H37Rv | % Inhibition | 92-100% at 6.25 µg/mL[3] |
| Hydrazone Derivatives | MAO-A Inhibition | Human MAO-A | IC50 | 0.028 µM - 0.342 µM[10] |
| Chiral Hydrazide-Hydrazones | Acetylcholinesterase (AChE) Inhibition | AChE | - | Good Inhibition Profile[11] |
| Chiral Hydrazide-Hydrazones | Butyrylcholinesterase (BChE) Inhibition | BChE | - | Active[11] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound and its derivatives, based on standard methodologies for this class of compounds.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, from the corresponding methyl ester.
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Beakers, flasks, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
Procedure:
-
In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in a minimal amount of ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Wash the crude product with cold ethanol or petroleum ether.
-
Purify the crude this compound by recrystallization from a suitable solvent.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of N'-substituted-3,5-Dimethylbenzohydrazones
This protocol details the condensation reaction to form hydrazone derivatives.
Materials:
-
This compound (from Protocol 1)
-
Substituted aromatic or aliphatic aldehydes/ketones (1 equivalent)
-
Ethanol or other suitable solvent
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Stirring plate and magnetic stir bar
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated hydrazone product by vacuum filtration.
-
Wash the product with cold ethanol.
-
Recrystallize the product from a suitable solvent to obtain the pure N'-substituted-3,5-Dimethylbenzohydrazone.
-
Dry the purified product and characterize it by FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent for compounds (e.g., DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microbial suspension.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum and solvent, but no compound).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that visibly inhibits microbial growth.
Protocol 4: Anticancer Activity Screening (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[12]
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., HCT-116, A549)[8]
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare various concentrations of the test compounds and add them to the wells. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[12]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: Enzyme Inhibition Assay (Generic)
This protocol provides a general framework for assessing the enzyme inhibitory activity of the synthesized compounds. The specific enzyme, substrate, and detection method will need to be adapted for the target of interest.
Materials:
-
Synthesized this compound derivatives
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution for the assay
-
Known inhibitor (positive control)
-
96-well plate
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare stock solutions of the test compounds, enzyme, substrate, and positive control.
-
In a 96-well plate, add the buffer solution.
-
Add various concentrations of the test compounds or the positive control to the wells. Include a control with no inhibitor.
-
Add the enzyme to each well and pre-incubate for a specific period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration and calculate the IC50 value.
Visualizations
Workflow and Pathway Diagrams
Caption: General synthesis workflow for 3,5-Dimethylbenzohydrazone derivatives.
Caption: Workflow for screening the biological activity of synthesized compounds.
Caption: A representative kinase signaling pathway and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Conformational Analysis, Antioxidant and Enzyme Inhibition Activity, Molecular Docking, and DFT Studies of New Chiral Hydrazide-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,5-Dimethylbenzohydrazide as a Versatile Scaffold for Heterocyclic Synthesis
Introduction
3,5-Dimethylbenzohydrazide is a valuable and versatile building block in the field of medicinal chemistry and organic synthesis. Its core structure, featuring a reactive hydrazide functional group (-CONHNH₂) attached to a 3,5-dimethylphenyl ring, serves as an excellent starting point for the synthesis of a wide array of heterocyclic compounds. The hydrazide moiety is a potent nucleophile and a key synthon for constructing five-membered aromatic rings such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals.[1]
The 3,5-dimethyl substitution on the phenyl ring imparts specific steric and electronic properties to the resulting molecules. This substitution pattern can enhance lipophilicity, which may improve cell membrane permeability, and can influence the molecule's binding affinity to biological targets. Consequently, derivatives of this compound are of significant interest to researchers and drug development professionals exploring novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory activities.[2][3]
This document provides detailed protocols and application notes for the synthesis of key heterocyclic systems using this compound as the primary starting material.
General Synthetic Workflow
The general strategy for utilizing this compound involves its reaction with various electrophilic reagents to form key intermediates, which then undergo intramolecular cyclization to yield the desired heterocyclic ring. The specific pathway and resulting heterocycle are determined by the choice of the second reactant and the reaction conditions. A generalized workflow is depicted below.
Caption: General workflow for heterocyclic synthesis.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
Application Note: The 1,3,4-oxadiazole ring is a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] This heterocycle is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][5] this compound can be readily converted into 2-(3,5-dimethylphenyl)-5-substituted-1,3,4-oxadiazoles through cyclodehydration reactions with various carboxylic acids or their derivatives.
Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenyl)-5-aryl-1,3,4-oxadiazole
This protocol describes a common method for synthesizing 1,3,4-oxadiazoles via the cyclization of a diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Step 1: Synthesis of N'-Aroyl-3,5-dimethylbenzohydrazide Intermediate
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired aryl acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry to obtain the crude N'-aroyl-3,5-dimethylbenzohydrazide.
-
-
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
-
Place the crude diacylhydrazine intermediate from Step 1 into a round-bottom flask.
-
Slowly add phosphorus oxychloride (POCl₃) (5-10 volumes) at 0 °C.
-
Heat the mixture under reflux for 2-4 hours. The reaction temperature is typically between 80-100 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is ~7-8.
-
The solid product precipitates out. Filter the solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 2-(3,5-dimethylphenyl)-5-aryl-1,3,4-oxadiazole.
-
References
- 1. ijpsr.info [ijpsr.info]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the synthesis of a specific N-acylhydrazone, N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide, through the condensation reaction of 3,5-Dimethylbenzohydrazide with vanillin (4-hydroxy-3-methoxybenzaldehyde). N-acylhydrazones are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] This protocol outlines a common and effective laboratory procedure.
The synthesis involves the reaction of a hydrazide with an aldehyde, a fundamental transformation in the generation of hydrazone derivatives.[2][3] The resulting N-acylhydrazone structure combines features from both parent molecules, offering a scaffold for further chemical modification and biological evaluation.
Overall Reaction Scheme
The synthesis proceeds via a single-step condensation reaction:
-
Condensation: this compound is reacted with an equimolar amount of vanillin in an alcoholic solvent under reflux. A catalytic amount of acid is often used to facilitate the reaction.[2] The product precipitates from the reaction mixture upon cooling and can be purified by recrystallization.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide.
Table 1: Reagents and Reaction Parameters
| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| This compound | 164.20 | 10 | 1.0 | 1.64 g |
| Vanillin | 152.15 | 10 | 1.0 | 1.52 g |
| Ethanol (Solvent) | 46.07 | - | - | 30 mL |
| Glacial Acetic Acid (Catalyst) | 60.05 | - | Catalytic | 3-4 drops |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Appearance |
| N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide | C₁₇H₁₈N₂O₃ | 298.34 | ~90% | 230-232 | White solid |
Table 3: Spectroscopic Data
| Technique | Key Signals/Peaks |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -NH), ~9.5 (s, 1H, -OH), ~8.3 (s, 1H, -N=CH), 7.0-7.6 (m, Ar-H), 3.8 (s, 3H, -OCH₃), 2.3 (s, 6H, -CH₃) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~163 (C=O), ~148 (C=N), 110-150 (Ar-C), 55.8 (-OCH₃), 21.0 (-CH₃) |
| IR (KBr, ν cm⁻¹) | ~3200 (N-H), ~1650 (C=O, Amide I), ~1590 (C=N) |
Experimental Protocols
Safety Precautions: This protocol involves the use of common laboratory chemicals. Standard laboratory safety practices should be followed. All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.
Synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide
This procedure is a representative method for the synthesis of N-acylhydrazones.
Materials:
-
This compound (1.64 g, 10 mmol)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.52 g, 10 mmol)
-
Ethanol (95%, 30 mL)
-
Glacial Acetic Acid
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.64 g, 10 mmol) and vanillin (1.52 g, 10 mmol).
-
Solvent Addition: Add 30 mL of 95% ethanol to the flask.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reflux: Equip the flask with a reflux condenser and place it on a heating mantle with a magnetic stirrer. Heat the mixture to reflux and maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A solid precipitate should form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or air dry to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).
Visualizations
The following diagram illustrates the workflow for the synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-3,5-dimethylbenzohydrazide.
Caption: Workflow for the synthesis of an N-acylhydrazone.
References
- 1. Synthesis of Novel Tricyclic N-Acylhydrazones as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iugaza.edu.ps [journals.iugaza.edu.ps]
Application Notes and Protocols: 3,5-Dimethylbenzohydrazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 3,5-dimethylbenzohydrazide scaffold in the design and synthesis of enzyme inhibitors. While direct inhibitory activity of this compound itself is not extensively documented in the reviewed literature, its structural framework serves as a valuable starting point for the development of potent and selective inhibitors for various enzymes implicated in a range of diseases. This document outlines the key enzyme targets, presents quantitative data for representative derivatives, and provides detailed experimental protocols for assessing their inhibitory activity.
Introduction
The benzohydrazide moiety is a versatile pharmacophore in medicinal chemistry, known for its ability to form key interactions with biological targets. The incorporation of a 3,5-dimethylphenyl group can enhance binding affinity and selectivity through hydrophobic and steric interactions within the enzyme's active site. This scaffold has been successfully utilized to develop inhibitors for enzymes such as tyrosinase, epidermal growth factor receptor (EGFR) kinase, and monoamine oxidase (MAO), which are critical targets in dermatology, oncology, and neurology, respectively.
Key Enzyme Targets and Signaling Pathways
Derivatives of the this compound scaffold have been investigated as inhibitors of several key enzymes. Understanding the signaling pathways in which these enzymes operate is crucial for elucidating the mechanism of action of the inhibitors and their therapeutic potential.
Tyrosinase
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin.[1] Its inhibition is a major strategy for the treatment of hyperpigmentation disorders and for cosmetic skin whitening.
Epidermal Growth Factor Receptor (EGFR) Kinase
EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[2] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies.
Monoamine Oxidase (MAO)
MAOs are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine.[3] MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.
Quantitative Data on this compound Derivatives
The following table summarizes the inhibitory activities of various derivatives based on the this compound scaffold against their respective enzyme targets. It is important to note that these are not values for this compound itself but for molecules synthesized using it as a structural base.
| Derivative Class | Enzyme Target | Representative Compound | IC50 (µM) | Reference |
| 3,5-Dihydroxybenzoyl-hydrazineylidene | Tyrosinase | Compound with 4-methoxyphenyl moiety | 55.39 ± 4.93 | [1] |
| Benzohydrazide-dihydropyrazole | EGFR Kinase | Compound H20 | 0.08 | [2] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | Enoyl ACP Reductase | - | - | [4] |
| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(substituted acetyl)benzohydrazides | DHFR | - | - | [4] |
Note: Specific IC50 values for the enoyl ACP reductase and DHFR inhibitors were not provided in the abstract.
Experimental Protocols
Detailed protocols for assessing the inhibitory activity of compounds derived from the this compound scaffold are provided below. These protocols are based on established methodologies and can be adapted for high-throughput screening and detailed kinetic analysis.
Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)
This protocol is adapted from methods used for screening tyrosinase inhibitors.[5][6]
1. Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 3000 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound derivative (Test Compound)
-
Kojic Acid (Positive Control)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Tyrosinase Solution: Dilute the stock solution of mushroom tyrosinase in phosphate buffer to a working concentration (e.g., 100 U/mL).
-
L-DOPA Solution: Prepare a 2 mM solution of L-DOPA in phosphate buffer. Prepare this solution fresh before use.
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.
-
Positive Control Stock Solution: Prepare a 1 mM stock solution of Kojic Acid in DMSO.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 2%.
-
In a 96-well plate, add:
-
20 µL of phosphate buffer (for blank)
-
20 µL of test compound solution or positive control solution
-
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the tyrosinase solution to each well except the blank wells (add 20 µL of buffer instead).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on the ADP-Glo™ Kinase Assay for measuring kinase activity.[7][8]
1. Materials and Reagents:
-
Recombinant Human EGFR Kinase
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound derivative (Test Compound)
-
Staurosporine (Positive Control)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white microplate
-
Luminometer
2. Preparation of Solutions:
-
EGFR Kinase Solution: Dilute the recombinant EGFR in kinase buffer to the desired concentration.
-
Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer.
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive control in kinase buffer.
-
In a 384-well plate, add:
-
1 µL of test compound solution or positive control solution
-
2 µL of EGFR kinase solution
-
-
Add 2 µL of the Substrate/ATP mix to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
4. Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely related to kinase inhibition.
-
Calculate the percentage of inhibition based on the luminescence signals of the control and sample wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is a common method for screening MAO inhibitors.[3][9]
1. Materials and Reagents:
-
Recombinant Human MAO-A and MAO-B
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
p-Tyramine (MAO substrate)
-
This compound derivative (Test Compound)
-
Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor) as positive controls
-
Phosphate Buffer (0.1 M, pH 7.4)
-
DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
2. Preparation of Solutions:
-
MAO Enzyme Solutions: Dilute MAO-A and MAO-B in phosphate buffer.
-
Reaction Cocktail: Prepare a reaction cocktail containing Amplex® Red, HRP, and p-Tyramine in phosphate buffer.
-
Test Compound Stock Solution: Dissolve the test compound in DMSO to a stock concentration of 10 mM.
3. Assay Procedure:
-
Prepare serial dilutions of the test compound and positive controls in phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution or positive control solution.
-
Add 50 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the reaction cocktail to each well.
-
Measure the fluorescence intensity (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30 minutes.
4. Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence vs. time plot.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
Experimental Workflow Visualization
The general workflow for screening and characterizing enzyme inhibitors based on the this compound scaffold is illustrated below.
References
- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Monoamine Oxidase Inhibition | Evotec [evotec.com]
Application Notes and Protocols for Using 3,5-Dimethylbenzohydrazide in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antimicrobial and anti-biofilm properties of 3,5-Dimethylbenzohydrazide. The methodologies are based on established antimicrobial susceptibility testing standards and are intended to guide researchers in the systematic in vitro assessment of this compound.
Principle of Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is performed to determine the efficacy of a compound against a specific microorganism. The primary objectives are to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth, and the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that results in microbial death.[1][2] These metrics are fundamental in assessing the therapeutic potential of a novel antimicrobial agent.
Test Organisms
To determine the antimicrobial spectrum of this compound, it is recommended to test against a panel of clinically relevant microorganisms, including:
-
Gram-Positive Bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-Negative Bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus fumigatus
Experimental Protocols
Preparation of this compound Stock Solution
A crucial first step is the preparation of a sterile stock solution of the test compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO, sterile)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.
-
Perform serial dilutions of the stock solution in sterile broth medium to achieve the desired final concentrations for the assays.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[1][3]
Materials:
-
Sterile 96-well microtiter plates
-
Prepared dilutions of this compound
-
Bacterial/fungal inoculums (adjusted to 0.5 McFarland standard)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile pipette and tips
-
Microplate reader
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the highest concentration of the this compound solution to the first well and perform serial twofold dilutions across the plate.
-
Prepare the microbial inoculum by diluting an overnight culture to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Further dilute the standardized inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC is established to assess whether the compound is bacteriostatic or bactericidal.[4][5]
Materials:
-
MIC plates with no visible growth
-
Nutrient Agar (NA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile pipette and tips
-
Incubator
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate (NA for bacteria, SDA for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the agar plate.
Anti-Biofilm Assay
This assay evaluates the ability of this compound to inhibit the formation of biofilms, which are structured communities of microorganisms with increased resistance to antimicrobial agents.[6][7]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Sub-inhibitory concentrations of this compound
-
Bacterial/fungal inoculum
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Dispense 180 µL of TSB with glucose into the wells of a 96-well plate.
-
Add 20 µL of sub-inhibitory concentrations (e.g., 1/2 MIC, 1/4 MIC) of this compound to the wells.
-
Add 20 µL of the standardized microbial inoculum to each well.
-
Include a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.
-
Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.
-
Wash the wells with distilled water to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound indicates biofilm inhibition.
Data Presentation
The quantitative results from the antimicrobial assays should be summarized in clear and structured tables for comparative analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Bacillus subtilis | ATCC 6633 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
| Candida albicans | ATCC 90028 | Data |
| Aspergillus fumigatus | ATCC 204305 | Data |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Microorganism | Strain | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Bacillus subtilis | ATCC 6633 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
| Candida albicans | ATCC 90028 | Data |
| Aspergillus fumigatus | ATCC 204305 | Data |
Table 3: Anti-Biofilm Activity of this compound
| Microorganism | Strain | Concentration | % Biofilm Inhibition |
| Staphylococcus aureus | ATCC 29213 | 1/2 MIC | Data |
| 1/4 MIC | Data | ||
| Pseudomonas aeruginosa | ATCC 27853 | 1/2 MIC | Data |
| 1/4 MIC | Data |
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination.
Workflow for Anti-Biofilm Assay
Caption: Workflow for the crystal violet anti-biofilm assay.
Logical Relationship of Antimicrobial Parameters
Caption: Relationship between key antimicrobial parameters.
References
- 1. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Identification of a Novel Benzimidazole That Inhibits Bacterial Biofilm Formation in a Broad-Spectrum Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 3,5-Dimethylbenzohydrazide for Biological Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 3,5-dimethylbenzohydrazide and the subsequent biological screening of its derivatives. The protocols outlined are foundational methods for synthesizing potential therapeutic agents and evaluating their anti-inflammatory, anticancer, and antimicrobial properties.
Introduction
Hydrazide derivatives are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities. The derivatization of this compound, a versatile starting material, can lead to the generation of novel molecules with enhanced therapeutic potential. The introduction of various pharmacophores through the formation of Schiff bases (hydrazones) and other N-substituted derivatives can significantly modulate the biological activity of the parent molecule. This document details the synthesis of such derivatives and provides standardized protocols for their preliminary biological evaluation.
I. Synthesis of this compound Derivatives
The primary method for derivatizing this compound is through condensation reactions with various aldehydes and ketones to form Schiff bases (hydrazones). This reaction is typically straightforward and can be performed under mild conditions.
Experimental Protocol: Synthesis of Schiff Bases (Hydrazones)
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehydes/ketones
-
Ethanol (or other suitable solvent like methanol)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Buchner funnel and filter paper
-
Crystallization dishes
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 0.01 mol) in 20 mL of ethanol with gentle warming and stirring until a clear solution is obtained.
-
To this solution, add the desired aldehyde or ketone (0.01 mol) dissolved in a minimal amount of ethanol.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol-water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified crystals in a vacuum oven at a low temperature.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
II. Biological Screening Protocols
The synthesized derivatives of this compound can be screened for a variety of biological activities. Below are detailed protocols for anti-inflammatory, anticancer, and antimicrobial screening.
A. Anti-inflammatory Activity Screening
A common in vitro method to assess anti-inflammatory potential is the inhibition of cyclooxygenase (COX) enzymes.
Materials:
-
Synthesized this compound derivatives
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric detection kit
-
Microplate reader
-
Standard non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin, Celecoxib)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare stock solutions of the test compounds and the standard drug in DMSO.
-
In the wells of a 96-well microplate, add the COX-1 or COX-2 enzyme, a reaction buffer, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the product formation (prostaglandin E2) using a suitable detection method as per the kit instructions (e.g., colorimetric or fluorescent measurement).
-
Calculate the percentage of COX inhibition for each concentration of the test compounds relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for each active compound.
B. Anticancer Activity Screening
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical, HepG2 - liver)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
C. Antimicrobial Activity Screening
The agar well diffusion method is a standard technique to evaluate the antimicrobial properties of chemical substances.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis - Gram-positive; Escherichia coli, Pseudomonas aeruginosa - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Synthesized this compound derivatives
-
Standard antibacterial (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) agents
-
DMSO (sterile)
-
Sterile cork borer
Procedure:
-
Prepare sterile agar plates by pouring molten and cooled nutrient agar or Sabouraud dextrose agar into Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum by suspending a fresh culture of the test organism in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread 100 µL of the microbial suspension over the surface of the agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Prepare stock solutions of the test compounds and standard drugs in DMSO.
-
Add 100 µL of each test compound solution into the respective wells. Also, add the standard drug and DMSO (as a negative control) into separate wells.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
III. Data Presentation
Quantitative data from the biological screening should be summarized in tables for clear comparison. The following are representative tables based on data for similar benzohydrazide derivatives.
Table 1: Representative Anti-inflammatory Activity of Benzohydrazide Derivatives (COX-2 Inhibition)
| Compound ID | Derivative Type | IC50 (µM) for COX-2 |
| BD-1 | Schiff Base (4-hydroxybenzaldehyde) | 15.2 |
| BD-2 | Schiff Base (4-nitrobenzaldehyde) | 8.5 |
| BD-3 | Schiff Base (2-hydroxy-1-naphthaldehyde) | 5.1 |
| Indomethacin | Standard Drug | 0.9 |
Table 2: Representative Anticancer Activity of Benzohydrazide Derivatives (IC50 in µM)
| Compound ID | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| BD-4 | 25.6 | 18.3 | 32.1 |
| BD-5 | 12.1 | 9.8 | 15.4 |
| BD-6 | 7.5 | 5.2 | 8.9 |
| Doxorubicin | 0.8 | 0.5 | 0.6 |
Table 3: Representative Antimicrobial Activity of Benzohydrazide Derivatives (Zone of Inhibition in mm)
| Compound ID | S. aureus | E. coli | C. albicans |
| BD-7 | 14 | 11 | 10 |
| BD-8 | 18 | 15 | 13 |
| BD-9 | 22 | 19 | 16 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 20 |
IV. Visualizations
The following diagrams illustrate the general workflow for derivatization and screening, and potential signaling pathways that may be targeted by these derivatives.
Caption: General workflow for the synthesis and biological screening of this compound derivatives.
Many benzohydrazide derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Caption: Simplified EGFR signaling pathway and potential inhibition by benzohydrazide derivatives.
The anti-inflammatory effects of such compounds are often linked to the inhibition of pro-inflammatory pathways like the NF-κB signaling cascade.
Caption: Simplified NF-κB signaling pathway and its potential inhibition.
Application Notes: Analytical Characterization of 3,5-Dimethylbenzohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3,5-Dimethylbenzohydrazide is a chemical compound with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Comprehensive characterization using various analytical techniques is crucial to confirm its identity, purity, and stability. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary technique for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method with UV detection is typically employed.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent like acetonitrile or a mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions to prepare working standards in the range of 0.1-100 µg/mL.[2]
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing 0.1% formic acid. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.[3]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.
-
Detection Wavelength: 245 nm, determined by UV spectral analysis.[2]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Record the chromatograms and determine the retention time of the main peak corresponding to this compound.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
For quantification, generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Data Presentation
| Parameter | Typical Value |
| Retention Time (tR) | Dependent on specific column and mobile phase |
| Purity (%) | > 98% |
| Limit of Detection (LOD) | ~0.02 - 0.05 µg/mL[2] |
| Limit of Quantification (LOQ) | ~0.07 - 0.15 µg/mL[2] |
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and purity assessment of this compound, especially for detecting volatile impurities. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[4][5]
Experimental Protocol
-
Sample Preparation (with Derivatization):
-
Dissolve a small amount of the sample (approx. 1 mg) in a suitable solvent (e.g., pyridine or acetonitrile).
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
The mass spectrum should show the molecular ion and characteristic fragmentation patterns.
-
Data Presentation
| Parameter | Expected Value |
| Retention Time (tR) | Dependent on the specific temperature program and column |
| Molecular Ion (M⁺) of TMS derivative | m/z value corresponding to the derivatized compound |
| Key Fragmentation Ions | Characteristic m/z values aiding in structural confirmation |
Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra are essential.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Instrumentation and Conditions:
-
Analysis:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to the corresponding atoms in the molecular structure.
-
Data Presentation
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| ~9.8 (s, 1H) | -CONH- | ~165.0 |
| ~7.2 (s, 2H) | Ar-H | ~137.5 |
| ~7.0 (s, 1H) | Ar-H | ~132.0 |
| ~4.4 (br s, 2H) | -NH₂ | ~128.0 |
| ~2.3 (s, 6H) | -CH₃ | ~125.0 |
| ~21.0 | ||
| Note: Chemical shifts are approximate and can vary based on solvent and concentration. |
Logical Relationship Diagram
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation and Conditions:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Analysis:
Data Presentation
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3300 - 3150 | N-H stretching (hydrazide) | Medium-Strong |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 2950 - 2850 | Aliphatic C-H stretching (-CH₃) | Weak-Medium |
| 1680 - 1640 | C=O stretching (amide I) | Strong |
| 1600 - 1550 | N-H bending (amide II) | Medium |
| 1610, 1580, 1470 | Aromatic C=C stretching | Medium-Strong |
| 1300 - 1200 | C-N stretching | Medium |
| Note: Band positions are approximate. |
Experimental Workflow
Thermal Analysis (TGA/DSC)
Thermal analysis provides information about the thermal stability, melting point, and decomposition profile of this compound. Differential Scanning Calorimetry (DSC) is used to determine melting points and other thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[10][11]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum or alumina TGA/DSC pan.
-
-
Instrumentation and Conditions:
-
Instrument: A simultaneous TGA-DSC instrument is ideal.[11]
-
Atmosphere: Nitrogen gas at a flow rate of 20-50 mL/min to provide an inert environment.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature to 600 °C.
-
-
Analysis:
-
DSC: Identify the endothermic peak corresponding to the melting point (Tm). The onset of the peak is generally reported as the melting temperature.
-
TGA: Analyze the TGA curve to determine the onset temperature of decomposition (Td), which indicates the thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum weight loss.[10]
-
Data Presentation
| Parameter | Method | Typical Value |
| Melting Point (Tm) | DSC | Dependent on purity; sharp endotherm expected |
| Decomposition Temperature (Td) | TGA | Onset temperature of significant weight loss |
| Mass Loss (%) | TGA | Corresponds to the decomposition of the molecule |
Experimental Workflow
References
- 1. This compound CAS#: 27389-49-7 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. rsc.org [rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Application Notes and Protocols: 3,5-Dimethylbenzohydrazide Derivatives and Their Analogs in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
While specific documented applications of 3,5-Dimethylbenzohydrazide derivatives are not extensively available in current literature, the broader class of benzohydrazide derivatives represents a versatile scaffold with significant potential in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. This document provides an overview of the practical applications of benzohydrazide derivatives as representative examples of the potential of this chemical class, along with detailed experimental protocols.
Antimicrobial Applications
Benzohydrazide derivatives have been investigated for their efficacy against various bacterial and fungal strains. Their mechanism of action often involves the inhibition of essential microbial enzymes.
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Target Organism(s) | Activity Metric | Value | Reference |
| Substituted Benzohydrazides | S. aureus, E. coli, A. niger | Zone of Inhibition | Moderate to good | [1] |
| 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides | Mycobacterium tuberculosis H37Rv | Antimycobacterial Activity | Potent | [2] |
| p-hydroxybenzohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Inhibitor of H37Rv | Potent | [2] |
| N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives | S. aureus, Acinetobacter, S. typhi, E. coli, P. aeruginosa, C. albicans | Antibacterial and Antifungal | Promising | [3] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening[3]
This protocol outlines a common method for preliminary screening of the antimicrobial activity of synthesized benzohydrazide derivatives.
Materials:
-
Synthesized benzohydrazide derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Nutrient Agar
-
Muller-Hinton Agar
-
Sabouraud Dextrose Agar
-
Sterile petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Media Preparation: Prepare Nutrient Agar for bacterial culture revival, Muller-Hinton Agar for antibacterial susceptibility testing, and Sabouraud Dextrose Agar for antifungal testing, according to the manufacturer's instructions. Sterilize by autoclaving.
-
Inoculum Preparation: Prepare a fresh inoculum of the test microorganisms by transferring a few colonies into sterile saline. Adjust the turbidity to 0.5 McFarland standard.
-
Plate Preparation: Pour the molten agar medium into sterile petri dishes and allow them to solidify.
-
Seeding: Spread the prepared microbial inoculum evenly over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Creation: Create wells of 6 mm diameter in the seeded agar plates using a sterile cork borer.
-
Compound Application: Prepare a stock solution of the test compounds in DMSO. Add a specific volume (e.g., 100 µL) of each test compound solution into the wells. Use DMSO as a negative control and standard antibiotic/antifungal as a positive control.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Data Collection: After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Anticancer Applications
Certain benzohydrazide derivatives have shown promising activity as anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation and survival. A notable target is the Epidermal Growth Factor Receptor (EGFR) kinase.[4][5]
Quantitative Data Summary: Anticancer Activity
| Compound | Cell Line(s) | Activity Metric | Value (µM) | Reference |
| Compound H20 (a benzohydrazide derivative containing dihydropyrazole) | A549, MCF-7, HeLa, HepG2 | IC50 (Antiproliferative) | 0.46, 0.29, 0.15, 0.21 | [4][5] |
| Compound H20 | EGFR | IC50 (Enzyme Inhibition) | 0.08 | [4][5] |
| Salicylic acid hydrazide hydrazones | A549, SK-OV-3, SK-MEL-2, HCT15 | Anticancer Activity | Significant | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzohydrazide derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition
Benzohydrazide derivatives have been identified as inhibitors of various enzymes, highlighting their potential for treating a range of diseases.
Quantitative Data Summary: Enzyme Inhibition
| Compound Class | Target Enzyme | Activity Metric | Value (µM) | Reference |
| 3,5-dihydroxybenzoyl-hydrazineylidene derivatives | Tyrosinase | IC50 | 55.39 ± 4.93 | |
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides | Enoyl ACP Reductase, DHFR | Enzyme Inhibition | Appreciable |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol details the procedure for evaluating the inhibitory effect of benzohydrazide derivatives on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Synthesized benzohydrazide derivatives
-
Potassium phosphate buffer (pH 6.8)
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing potassium phosphate buffer, the test compound at various concentrations, and mushroom tyrosinase solution.
-
Pre-incubation: Pre-incubate the mixture at a specific temperature (e.g., 25°C) for 10 minutes.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-DOPA solution to the mixture.
-
Absorbance Measurement: Immediately measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals for a defined period.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizations
General Synthesis of Benzohydrazide Schiff Bases
Caption: General reaction scheme for the synthesis of benzohydrazide Schiff base derivatives.
Workflow for Antimicrobial Activity Screening
Caption: Experimental workflow for the agar well diffusion antimicrobial assay.
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by benzohydrazide derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. tuodaindus.com [tuodaindus.com]
- 4. researchgate.net [researchgate.net]
- 5. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethylbenzohydrazide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and efficient synthesis is a two-step process. The first step is the esterification of 3,5-dimethylbenzoic acid to its corresponding methyl ester, typically methyl 3,5-dimethylbenzoate. The second step is the hydrazinolysis of the methyl ester with hydrazine hydrate to yield the final product, this compound.
Q2: Why is the Fischer-Speier esterification the recommended method for the first step?
A2: Fischer-Speier esterification is a reliable and well-established method that uses readily available and inexpensive reagents, such as methanol and a strong acid catalyst (e.g., sulfuric acid).[1][2] It is suitable for large-scale synthesis.[1]
Q3: What is the role of the acid catalyst in the esterification step?
A3: The strong acid catalyst, such as concentrated sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol), thereby facilitating the reaction.[3][4]
Q4: Why is an excess of hydrazine hydrate used in the second step?
A4: Using an excess of hydrazine hydrate helps to drive the hydrazinolysis reaction to completion. It increases the probability of the hydrazine nucleophile attacking the ester's carbonyl carbon. The excess hydrazine can be removed during the work-up and purification stages.
Q5: How can I monitor the progress of each reaction step?
A5: Thin-Layer Chromatography (TLC) is the most common method for monitoring the progress of both the esterification and hydrazinolysis reactions.[2] By comparing the spots of the reaction mixture with the starting material(s), you can determine when the reaction is complete.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Esterification | ||
| Low to no conversion of 3,5-dimethylbenzoic acid to the ester. | 1. Insufficient Catalyst: The amount of acid catalyst may be too low. 2. Water in Reagents: The presence of water can shift the equilibrium back towards the starting materials. 3. Insufficient Reaction Time/Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being overcome. | 1. Increase Catalyst: Carefully add a bit more concentrated sulfuric acid. 2. Use Anhydrous Reagents: Ensure methanol is anhydrous and all glassware is thoroughly dried. 3. Extend Reflux Time: Increase the reflux time and monitor via TLC. Ensure the heating mantle is at the correct temperature for methanol reflux (approx. 65°C).[5] |
| Difficulty isolating the methyl ester product. | Incomplete Neutralization: Residual acid catalyst in the organic layer can interfere with purification. | Thorough Washing: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolves. Follow with a brine wash to remove excess water.[2][5] |
| Step 2: Hydrazinolysis | ||
| Low yield of this compound. | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Side Reactions: Although less common with hydrazine hydrate, side reactions can occur. 3. Loss during Work-up: The product might be partially soluble in the work-up solvents. | 1. Increase Reflux Time/Hydrazine Amount: Extend the reflux period or increase the molar excess of hydrazine hydrate. 2. Monitor by TLC: Ensure the starting ester spot has completely disappeared before stopping the reaction. 3. Product Precipitation: After reflux, cooling the reaction mixture to room temperature or in an ice bath often helps to precipitate the hydrazide product, facilitating its collection by filtration. |
| Product is an oil or does not crystallize. | Impurities Present: Residual starting ester, solvent, or by-products can prevent crystallization. | Purification: Attempt purification by recrystallization from a suitable solvent system (e.g., ethanol/water).[6][7] If it still fails to crystallize, column chromatography may be necessary. |
| Formation of unexpected by-products. | Reaction with Substituted Hydrazines: Using substituted hydrazines (e.g., methylhydrazine) can lead to different products, such as azo compounds, especially with certain substrates.[8] | Use Pure Hydrazine Hydrate: Ensure you are using hydrazine hydrate (H₂NNH₂·H₂O) and not a substituted derivative. |
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Step 1: Esterification (Fischer-Speier) | Step 2: Hydrazinolysis |
| Starting Material | 3,5-Dimethylbenzoic Acid | Methyl 3,5-dimethylbenzoate |
| Primary Reagents | Methanol (large excess) | Hydrazine Hydrate (e.g., 80% solution) |
| Catalyst/Solvent | Conc. H₂SO₄ (catalytic) / Methanol | Ethanol |
| Molar Ratio (Acid:Alcohol) | 1 : (serves as solvent) | - |
| Molar Ratio (Ester:Hydrazine) | - | 1 : 10 (example) |
| Temperature | Reflux (approx. 65°C) | Reflux (approx. 78°C) |
| Reaction Time | 12 - 24 hours[5] | 3 - 12 hours |
| Typical Yield | 60 - 80%[5] | > 90% (can be high) |
| Purification Method | Extraction & Recrystallization | Recrystallization |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-dimethylbenzoate (Esterification)
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylbenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (20-30 mL per gram of carboxylic acid), which acts as both the reactant and solvent. Stir until the acid is fully dissolved.[5]
-
Catalyst Addition: Carefully and slowly, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the stirring solution.[5]
-
Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[2][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3,5-dimethylbenzoate.[5]
-
Purification: The crude product can be purified further by recrystallization if necessary.
Step 2: Synthesis of this compound (Hydrazinolysis)
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the methyl 3,5-dimethylbenzoate (1.0 eq) in ethanol.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 10 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3-12 hours. The reaction should be monitored by TLC to confirm the disappearance of the starting ester.
-
Crystallization: Upon completion, cool the reaction mixture to room temperature. The product, this compound, will often precipitate out of the solution. The flask can be further cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. homework.study.com [homework.study.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. ojs.library.okstate.edu [ojs.library.okstate.edu]
Technical Support Center: 3,5-Dimethylbenzohydrazide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,5-Dimethylbenzohydrazide reactions.
Troubleshooting Guides
Low yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions to help troubleshoot and optimize your reaction.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low to No Product Formation | Incomplete reaction: The reaction between the ester (methyl 3,5-dimethylbenzoate) and hydrazine hydrate may not have gone to completion. | - Increase reaction time. - Increase reaction temperature. For instance, if the reaction is sluggish at room temperature, consider refluxing in a suitable solvent like ethanol. | An increase in product yield, which can be monitored by Thin Layer Chromatography (TLC). |
| Poor quality of starting materials: Impurities in methyl 3,5-dimethylbenzoate or hydrazine hydrate can interfere with the reaction. | - Use freshly distilled or high-purity reagents. - Ensure hydrazine hydrate has not been excessively exposed to air and moisture. | Consistent and improved yields. | |
| Incorrect stoichiometry: An inappropriate molar ratio of ester to hydrazine hydrate can lead to incomplete conversion. | - Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to drive the reaction to completion. | Higher conversion of the starting ester to the desired hydrazide. | |
| Presence of Significant Side Products | Diacylhydrazine formation: One molecule of hydrazine reacts with two molecules of the ester, leading to an undesired byproduct. | - Use a larger excess of hydrazine hydrate to favor the formation of the monohydrazide. - Add the ester dropwise to the hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction. | Reduction of the diacylhydrazine byproduct, leading to a purer crude product and higher yield of the desired product. |
| Hydrolysis of the ester: If water is present in the reaction mixture, the ester can hydrolyze back to the carboxylic acid, especially at elevated temperatures. | - Use anhydrous solvents. - Ensure all glassware is thoroughly dried before use. | Minimized formation of 3,5-dimethylbenzoic acid as a byproduct. | |
| Difficulty in Product Isolation | Product solubility: The product may be soluble in the reaction solvent, making precipitation difficult. | - After the reaction, cool the mixture to room temperature and then in an ice bath to maximize precipitation.[1] - If the product is water-soluble, evaporation of the reaction mixture to dryness under vacuum might be necessary. | Efficient recovery of the solid this compound. |
| Improper work-up: Inefficient removal of unreacted hydrazine hydrate or other impurities can affect the purity and final yield of the isolated product. | - Wash the precipitate thoroughly with cold water to remove unreacted hydrazine hydrate and other water-soluble impurities.[1] | A purer final product with a more accurate yield calculation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the hydrazinolysis of the corresponding ester, typically methyl 3,5-dimethylbenzoate, with hydrazine hydrate.[2] This reaction is generally carried out by refluxing the reactants in a solvent like ethanol.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[2] By spotting the reaction mixture alongside the starting ester, you can observe the disappearance of the starting material spot and the appearance of the product spot over time.
Q3: What is the best way to purify the crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid benzohydrazide derivatives.[1] A suitable solvent system would be one where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, such as ethanol or an ethanol-water mixture.
Q4: I am observing an unexpected peak in my NMR spectrum. What could it be?
A4: An unexpected peak could indicate the presence of impurities or side products. Common possibilities include unreacted starting ester, the diacylhydrazine byproduct, or 3,5-dimethylbenzoic acid from ester hydrolysis. Comparing the spectrum to those of the starting materials and potential byproducts can help in identification.
Q5: Can I synthesize this compound directly from 3,5-dimethylbenzoic acid?
A5: Yes, this is a viable alternative route. The carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 3,5-dimethylbenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazide. This two-step process can be efficient, and the use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3,5-dimethylbenzoate (1 equivalent) and ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.2 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.
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Isolation: After the reaction is complete, allow the mixture to cool to room temperature, followed by cooling in an ice bath to precipitate the product.
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Purification: Collect the solid product by filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoic Acid
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere, add 3,5-dimethylbenzoic acid (1 equivalent) and a suitable solvent like dichloromethane. Add thionyl chloride (1.1 equivalents) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction. Stir the mixture for 1-2 hours or until the evolution of gas ceases.
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Removal of Excess Thionyl Chloride: Remove the solvent and excess thionyl chloride under reduced pressure.
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Hydrazinolysis: Dissolve the crude 3,5-dimethylbenzoyl chloride in an anhydrous solvent like dichloromethane and cool it in an ice bath. Add a solution of hydrazine hydrate (1.2 equivalents) and a base like triethylamine (to neutralize the HCl formed) in dichloromethane dropwise.
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Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. After the reaction is complete, wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between parameters and yield.
References
Technical Support Center: 3,5-Dimethylbenzohydrazide Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dimethylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying solid organic compounds like this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities present. Recrystallization is often the first choice for crystalline solids if a suitable solvent is found.[1] Column chromatography is useful for separating mixtures of compounds with different polarities.[2] Acid-base extraction can be employed to remove acidic or basic impurities.[3][4]
Q2: What are the likely impurities in a sample of crude this compound?
A2: Common impurities in crude this compound, typically synthesized from the corresponding ester (e.g., methyl 3,5-dimethylbenzoate) and hydrazine hydrate, may include:
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Unreacted starting materials: methyl 3,5-dimethylbenzoate and hydrazine hydrate.
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Byproducts of the synthesis: such as unreacted hydrazine hydrate which can be removed by washing with cold water.[1]
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Side products from degradation or side reactions.
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Residual solvents from the reaction.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to screen for the recrystallization of benzohydrazide derivatives include ethanol, methanol, water, or mixtures like ethanol-water or n-hexane/acetone.[5] A small-scale solvent screen is recommended to identify the optimal solvent or solvent system for your specific sample.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization fails to remove impurities effectively, or when the impurities have similar solubility profiles to this compound. It is particularly useful for separating non-polar impurities from the more polar product. Thin-layer chromatography (TLC) should be used first to determine the appropriate solvent system (eluent) for the separation.[1]
Q5: Can acid-base extraction be used to purify this compound?
A5: Yes, acid-base extraction can be a useful technique. This compound has a basic nitrogen atom and can be protonated with an acid to form a water-soluble salt. This allows for its separation from neutral organic impurities. Subsequently, neutralizing the aqueous layer will precipitate the purified product.[6][7]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. The solution is cooling too quickly. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow it to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and try cooling again. If that fails, a different solvent or solvent system should be used.[5] |
| Low recovery of purified product | Too much solvent was used. The compound has significant solubility in the cold solvent. Crystals were filtered before crystallization was complete. | Concentrate the mother liquor and cool for a second crop of crystals. Ensure the solution is sufficiently cooled before filtration. |
| Colored impurities remain in crystals | The impurity co-crystallizes with the product. The impurity is strongly adsorbed to the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well). A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system is not optimal. | Systematically vary the polarity of the eluent. For polar compounds, a more polar eluent is often required. |
| Compound is not eluting from the column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | Gradually increase the polarity of the eluent. A small amount of a more polar solvent like methanol can be added to the eluent. |
| Cracking or channeling of the column packing | The column was not packed properly. | Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry. |
| Broad or tailing bands | The sample was overloaded on the column. The compound is interacting strongly with the stationary phase. | Use a smaller amount of crude material. Add a small amount of acid or base to the eluent to suppress ionization if tailing is due to acidic or basic functional groups. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for the purification of benzohydrazide derivatives and should be adapted for this compound based on preliminary small-scale experiments.
Protocol 1: Recrystallization from Ethanol
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate, determined by TLC).
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and then add a layer of sand on top.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Acid-Base Extraction
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Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a separatory funnel.
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Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated this compound will move to the aqueous layer.
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Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the product.
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Neutralization: Cool the combined aqueous extracts in an ice bath and slowly add a dilute aqueous base (e.g., 1M NaOH) with stirring until the solution is basic and the this compound precipitates out.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
Quantitative Data Summary
| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Comments |
| Water | Low | Moderate | May be suitable for recrystallization, potentially as a co-solvent. |
| Ethanol | Moderate | High | A common and often effective solvent for recrystallization of benzohydrazides.[1][5] |
| Methanol | Moderate | High | Similar to ethanol, a good candidate for recrystallization. |
| Acetone | High | Very High | Likely too soluble for effective recrystallization on its own. |
| Hexane | Very Low | Low | Can be used as an anti-solvent in a mixed solvent system. |
| Ethyl Acetate | Moderate | High | Another potential solvent for recrystallization. |
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Decision tree for selecting a purification method for this compound.
References
Technical Support Center: Synthesis of 3,5-Dimethylbenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
The most common starting material is 3,5-dimethylbenzoic acid. Typically, this is first converted to its methyl or ethyl ester, which is then reacted with hydrazine hydrate to yield the desired this compound. Direct reaction of the carboxylic acid with hydrazine hydrate is also possible but may require harsher conditions.
Q2: What is the most likely major side product in this synthesis?
The most common side product is the diacylhydrazine, specifically 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This occurs when the initially formed this compound reacts with another molecule of the 3,5-dimethylbenzoyl ester or activated carboxylic acid.
Q3: Are there any impurities from the starting material I should be aware of?
Yes, impurities in the starting 3,5-dimethylbenzoic acid can be carried through the synthesis. Potential impurities include 5-methylisophthalic acid and nitromesitylenic acid, particularly if older synthetic methods for the starting material were used.[1] It is recommended to use a high-purity grade of 3,5-dimethylbenzoic acid.
Q4: What are the stability concerns with using hydrazine hydrate?
Hydrazine hydrate can decompose at high temperatures to form nitrogen, ammonia, and hydrogen gas.[2] This can lead to a dangerous buildup of pressure in a sealed reaction vessel. It is also a strong reducing agent and can react vigorously with oxidizing agents.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of this compound | 1. Incomplete esterification of 3,5-dimethylbenzoic acid. 2. Insufficient reaction time or temperature for the hydrazinolysis step. 3. Degradation of hydrazine hydrate. 4. Steric hindrance slowing the reaction. | 1. Ensure complete conversion to the ester by monitoring the reaction (e.g., by TLC or GC) before proceeding. 2. Increase the reaction time or temperature for the reaction with hydrazine hydrate, but monitor for side product formation. 3. Use fresh, high-quality hydrazine hydrate. 4. Consider using a more reactive derivative of the carboxylic acid, such as the acid chloride, though this may increase the risk of diacylation. |
| Presence of a significant amount of diacylhydrazine side product | 1. Use of an excess of the 3,5-dimethylbenzoyl ester or activated carboxylic acid. 2. High reaction temperature or prolonged reaction time. | 1. Use a slight excess of hydrazine hydrate relative to the ester. A molar ratio of 1:1.2 to 1:1.5 (ester:hydrazine hydrate) is a good starting point. 2. Optimize the reaction temperature and time to favor the formation of the desired monohydrazide. Monitor the reaction progress to stop it once the starting ester is consumed. |
| Product is difficult to purify | 1. Presence of unreacted 3,5-dimethylbenzoic acid. 2. Contamination with diacylhydrazine. 3. Impurities from the starting materials. | 1. If starting from the acid, ensure the reaction goes to completion. If starting from the ester, ensure it is free of the starting acid. An aqueous basic wash can remove unreacted carboxylic acid. 2. Recrystallization is often effective for separating the monohydrazide from the less soluble diacylhydrazine. 3. Purify the starting 3,5-dimethylbenzoic acid before use. |
| Pressure buildup in the reaction vessel | 1. Decomposition of hydrazine hydrate at elevated temperatures. | 1. Maintain careful temperature control throughout the reaction. 2. Ensure the reaction is conducted in a system that is not completely sealed, or is equipped with a pressure-relief device. |
Experimental Protocols
Step 1: Synthesis of Methyl 3,5-Dimethylbenzoate
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Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagents :
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3,5-Dimethylbenzoic acid (1 equivalent)
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Methanol (excess, as solvent)
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Concentrated sulfuric acid (catalytic amount, e.g., 2-3% of the acid weight)
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Procedure : a. To a solution of 3,5-dimethylbenzoic acid in methanol, slowly add the concentrated sulfuric acid. b. Heat the mixture to reflux and maintain for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is no longer detectable. d. Cool the reaction mixture to room temperature. e. Remove the excess methanol under reduced pressure. f. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3,5-dimethylbenzoate. h. The crude ester can be purified by distillation or used directly in the next step if sufficiently pure.
Step 2: Synthesis of this compound
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Apparatus : A round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Reagents :
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Methyl 3,5-dimethylbenzoate (1 equivalent)
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Hydrazine hydrate (e.g., 80% solution in water, 1.2-1.5 equivalents)
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Ethanol or Methanol (as solvent)
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Procedure : a. Dissolve the methyl 3,5-dimethylbenzoate in ethanol or methanol in the round-bottom flask. b. Add the hydrazine hydrate to the solution. c. Heat the mixture to reflux and maintain for 3-5 hours. d. Monitor the reaction by TLC until the starting ester is consumed. e. Cool the reaction mixture to room temperature. The product may precipitate upon cooling. f. If a precipitate forms, collect the solid by filtration and wash with cold ethanol. g. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization. h. The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylbenzohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dimethylbenzohydrazide. Our aim is to facilitate the optimization of reaction conditions to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride. These are typically reacted with hydrazine hydrate to yield the final product.
Q2: I am experiencing a low yield in my synthesis. What are the likely causes and how can I improve it?
A2: Low yields can arise from several factors. Key areas to investigate include:
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Incomplete Reaction: The conversion of the starting material to the hydrazide may not be complete. Consider extending the reaction time or moderately increasing the reaction temperature.
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Purity of Reactants: The purity of the starting ester or acid chloride and the hydrazine hydrate is critical. Use freshly distilled or high-purity reagents as impurities can lead to side reactions.
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Product Loss During Work-up: Significant product loss can occur during washing and recrystallization. Ensure the wash solvent is cold to minimize dissolution of the product. When recrystallizing, use the minimum amount of hot solvent necessary.[1]
Q3: What is the most effective method for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying solid this compound.[1] Ethanol is a frequently used solvent. The process involves dissolving the crude product in a minimum amount of hot ethanol, followed by slow cooling to allow for the formation of pure crystals.[1] If the product remains impure after recrystallization, column chromatography using a silica gel stationary phase can be employed.[1]
Q4: I see unexpected peaks in my analytical data (e.g., NMR, IR). What could be the cause?
A4: Unexpected peaks typically indicate the presence of unreacted starting materials or byproducts.
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In IR spectra: The presence of a broad O-H stretch may indicate unreacted 3,5-dimethylbenzoic acid (if starting from the acid). The absence of the characteristic N-H stretches and the presence of a strong ester C=O stretch would suggest unreacted methyl 3,5-dimethylbenzoate.
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In NMR spectra: Compare the spectra of your product with the spectra of the starting materials to identify any residual reactants.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive hydrazine hydrate. | Use a fresh bottle of hydrazine hydrate or verify the concentration of the existing stock. |
| Low reaction temperature. | Ensure the reaction mixture reaches and maintains the recommended temperature (e.g., reflux). | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting material is still present. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Attempt to purify a small sample via column chromatography to see if a solid can be obtained. Ensure all starting material has been consumed. |
| Insufficient cooling during precipitation. | After the reaction, allow the mixture to cool to room temperature and then place it in an ice bath to encourage precipitation.[1] | |
| Product is discolored | Impurities from starting materials or side reactions. | Add a small amount of activated charcoal to the hot solvent during recrystallization to remove colored impurities.[1] |
| Difficulty filtering the product | Very fine precipitate. | Allow the precipitate to settle before filtration. Use a centrifuge to pellet the solid before decanting the supernatant. |
Experimental Protocols
Protocol 1: Synthesis from Methyl 3,5-Dimethylbenzoate
This protocol outlines the synthesis of this compound from methyl 3,5-dimethylbenzoate and hydrazine hydrate.
Materials:
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Methyl 3,5-dimethylbenzoate
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Hydrazine hydrate (80% or higher)
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Ethanol
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Buchner funnel and filter paper
Procedure:
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In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate (1 equivalent) in ethanol.
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Add hydrazine hydrate (1.2 to 2 equivalents) to the solution.
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Attach a reflux condenser and heat the mixture to reflux with stirring. A typical reflux time is 2-4 hours.[2]
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature. A white precipitate should form.[2]
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Further cool the flask in an ice bath to maximize precipitation.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with a small amount of cold water or cold ethanol to remove excess hydrazine hydrate and other impurities.[1][2]
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Dry the product, and if necessary, recrystallize from a minimal amount of hot ethanol.[1]
Protocol 2: Synthesis from 3,5-Dimethylbenzoyl Chloride
This protocol details the synthesis of this compound from 3,5-dimethylbenzoyl chloride and hydrazine hydrate.
Materials:
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3,5-Dimethylbenzoyl chloride
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Hydrazine hydrate
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Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
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Base (e.g., Triethylamine or Pyridine)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
Procedure:
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In a round-bottom flask, dissolve hydrazine hydrate (2 equivalents) in the chosen anhydrous solvent.
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Cool the flask in an ice bath.
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Dissolve 3,5-dimethylbenzoyl chloride (1 equivalent) in the same anhydrous solvent in a dropping funnel.
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Add the solution of 3,5-dimethylbenzoyl chloride dropwise to the stirred hydrazine solution, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
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Evaporate the solvent from the filtrate under reduced pressure.
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The resulting crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.
References
Technical Support Center: 3,5-Dimethylbenzohydrazide
Disclaimer: Specific stability and degradation data for 3,5-Dimethylbenzohydrazide is not extensively available in public literature. The information provided below is based on general principles of chemical stability for hydrazide-containing compounds and related molecules, as well as information from Safety Data Sheets (SDS) for similar chemicals. It is intended to serve as a general guide. Users are strongly encouraged to perform their own stability studies for their specific applications.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (e.g., yellowing) | Oxidation or exposure to light. | 1. Confirm the purity of the material using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If purity is compromised, consider purification (e.g., recrystallization) if feasible, or use a fresh batch. 3. Ensure future storage is in a tightly sealed, opaque container under an inert atmosphere.[1][2] |
| Precipitate Formation in Solution | Poor solubility in the chosen solvent, degradation leading to insoluble products, or temperature effects. | 1. Verify the solubility of this compound in the specific solvent and concentration. 2. Try gentle warming or sonication to redissolve the material. 3. If the precipitate remains, it may be a degradation product. Analyze the supernatant and the precipitate separately. |
| Inconsistent Experimental Results | Degradation of the stock solution or solid material. | 1. Prepare fresh solutions before each experiment. 2. Assess the purity of the solid this compound. 3. Review solution preparation and storage procedures to minimize exposure to air, light, and incompatible substances.[3] |
| pH Shift in Unbuffered Solutions | Potential hydrolysis of the hydrazide group, which can form acidic or basic byproducts. | 1. Use buffered solutions appropriate for the experimental pH range. 2. Monitor the pH of the solution over the course of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Based on general guidelines for similar chemical compounds, solid this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2] To minimize degradation, it is recommended to protect it from light and moisture.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) is also advisable to prevent oxidation.[2][4]
Q2: How should I store solutions of this compound?
A2: Solutions are generally less stable than the solid material. It is highly recommended to prepare solutions fresh for each use. If short-term storage is necessary, store the solution at a low temperature (e.g., 2-8 °C), protected from light. The stability in various solvents should be experimentally determined.
Q3: What are the likely degradation pathways for this compound?
-
Oxidation: The hydrazide moiety can be oxidized, especially in the presence of air, metal ions, or other oxidizing agents.[5] This could potentially lead to the formation of 3,5-dimethylbenzoic acid or other related compounds.
-
Hydrolysis: Under strongly acidic or basic conditions, the hydrazide group may undergo hydrolysis to form 3,5-dimethylbenzoic acid and hydrazine.
-
Photodegradation: Aromatic compounds can be sensitive to light, which could initiate degradation.[6]
Q4: Is this compound sensitive to air or moisture?
A4: Yes, compounds with hydrazide functional groups can be sensitive to both air (oxygen) and moisture.[2] Oxidation is a common degradation pathway for hydrazides, and the presence of moisture can facilitate hydrolysis. Therefore, handling and storage under an inert, dry atmosphere are recommended.[1][2]
Q5: What safety precautions should I take when handling this compound?
A5: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Avoid inhalation of dust and contact with skin and eyes.[7][8] Wash hands thoroughly after handling.[1]
Quantitative Data Summary
As specific quantitative stability data is not available, this table provides general recommended storage conditions based on best practices for analogous chemical compounds.
| Parameter | Condition | Rationale |
| Storage Temperature (Solid) | 2-8°C or cool, dry place | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To prevent oxidation.[2][4] |
| Light | Protect from light (use amber vials or store in the dark) | To prevent photodegradation.[1] |
| Moisture | Store in a desiccator or with a desiccant | To prevent hydrolysis.[1] |
Experimental Protocols
The following is a generalized protocol for a forced degradation study to assess the stability of this compound. This protocol is based on ICH guidelines for stability testing and should be adapted to specific laboratory capabilities and analytical methods.[9][10]
Protocol: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[6]
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. An isocratic or gradient method with a C18 column is a common starting point.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
If using an LC-MS system, obtain the mass-to-charge ratio of the degradation products to help in their identification.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Hypothetical degradation pathways.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. durhamtech.edu [durhamtech.edu]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
Technical Support Center: Characterization of 3,5-Dimethylbenzohydrazide
Disclaimer: Specific experimental data on the challenges in the characterization of 3,5-Dimethylbenzohydrazide is limited in publicly available literature. The following troubleshooting guides and FAQs have been compiled based on established principles and common challenges encountered with closely related benzohydrazide derivatives.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the synthesis, purification, and characterization of this compound.
Synthesis & Purification
Issue 1: Low Yield in Synthesis
-
Question: My reaction to synthesize this compound from methyl 3,5-dimethylbenzoate and hydrazine hydrate has a very low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in this synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Increase the reaction time to 5-8 hours or consider raising the temperature. Microwave-assisted synthesis can also be a time-efficient alternative to conventional heating.[1]
-
Purity of Reactants: The purity of your starting materials is crucial. Solution: Use freshly distilled or high-purity methyl 3,5-dimethylbenzoate and hydrazine hydrate.
-
Side Reactions: The formation of unwanted byproducts can reduce the yield. Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Product Loss During Work-up: Significant product loss can occur during extraction and purification. Solution: Carefully optimize your extraction and recrystallization procedures. Minimize the amount of solvent used for washing the final product.[1]
-
Issue 2: Difficulty in Purification
-
Question: I am struggling to purify the crude this compound. What are the most effective purification techniques?
-
Answer: Purification is critical for obtaining high-quality this compound.
-
Recrystallization: This is the most common and effective method for purifying solid benzohydrazide derivatives.[1] Protocol: Dissolve the crude product in a minimum amount of a hot solvent like ethanol. Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1]
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is a good alternative. Protocol: The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) will depend on the polarity. A common eluent system for similar compounds is a mixture of ethanol and chloroform.[1] Use Thin Layer Chromatography (TLC) to determine the optimal eluent system beforehand.
-
Issue 3: Product "Oils Out" During Crystallization
-
Question: My this compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
-
Answer: "Oiling out" occurs when the product separates from the solution as a liquid. This can happen if the solution is too concentrated or cooled too quickly.[2] Solution: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a seed crystal of the pure product can also help induce proper crystallization.[2]
Spectroscopic Characterization
Issue 4: Broad Peaks in ¹H NMR Spectrum
-
Question: The peaks in my ¹H NMR spectrum of this compound are broad, making interpretation difficult. What could be the cause?
-
Answer: Broad peaks in NMR can be due to several factors:
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Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Solution: Try a different deuterated solvent in which the compound is more soluble, such as DMSO-d₆ or Methanol-d₄.[3]
-
Sample Concentration: A highly concentrated sample can lead to peak broadening. Solution: Prepare a more dilute sample.
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening. Solution: Ensure all glassware is scrupulously clean. If metal contamination is suspected from a previous reaction step, consider treating a solution of the compound with a chelating agent.
-
Issue 5: Difficulty Assigning N-H Protons in ¹H NMR
-
Question: I am unsure which peaks in my ¹H NMR spectrum correspond to the -NH and -NH₂ protons of this compound. How can I confirm their assignment?
-
Answer: The chemical shifts of N-H protons can be variable and they often appear as broad signals.
-
D₂O Exchange: A definitive way to identify these peaks is to perform a D₂O exchange experiment. Protocol: After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a few minutes, and re-acquire the spectrum. The peaks corresponding to the -NH and -NH₂ protons will exchange with deuterium and disappear from the spectrum.[3]
-
Issue 6: Interpreting the IR Spectrum
-
Question: I have an IR spectrum of my synthesized this compound. How do I confirm the presence of the key functional groups?
-
Answer: A successful synthesis should show the appearance of characteristic hydrazide peaks and the disappearance of the ester peak from the starting material.
-
Key Peaks to Look For:
-
N-H Stretching: Look for one or two sharp peaks in the region of 3200-3400 cm⁻¹.
-
C=O (Amide I) Stretching: A strong, sharp peak typically appears around 1630-1680 cm⁻¹.
-
N-H Bending (Amide II): A peak in the region of 1520-1550 cm⁻¹.
-
-
Peak to Confirm Disappearance:
-
Ester C-O Stretch: The characteristic C-O stretch of the starting ester (around 1100-1300 cm⁻¹) should be absent.[1]
-
-
Thermal Analysis
Issue 7: Complex Thermal Decomposition Profile
-
Question: The thermogravimetric analysis (TGA) of my this compound shows a multi-step decomposition. What do these steps represent?
-
Answer: Aromatic hydrazides often decompose in multiple stages. While specific data for this compound is not available, the decomposition of similar structures suggests the following:
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Initial Mass Loss: This could correspond to the loss of the hydrazide group (-CONHNH₂) or fragmentation of the molecule.
-
Subsequent Mass Loss: Further decomposition at higher temperatures likely involves the breakdown of the aromatic ring structure.[4][5]
-
Atmosphere Dependence: The decomposition profile can be influenced by the atmosphere (e.g., inert vs. oxidative). Running the analysis under both nitrogen and air can provide additional information.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the expected ¹H NMR chemical shifts for this compound?
-
A1: While an experimental spectrum is definitive, expected chemical shifts in a solvent like CDCl₃ or DMSO-d₆ are:
-
-CH₃ protons: A singlet around δ 2.2-2.4 ppm.
-
Aromatic protons: Singlets or narrow multiplets in the region of δ 7.0-7.8 ppm.
-
-NH₂ protons: A broad singlet, which can vary in chemical shift (typically δ 4.0-5.0 ppm).
-
-NH proton: A broad singlet, which can also vary (typically δ 8.0-10.0 ppm).
-
-
-
Q2: How can I confirm the molecular weight of my synthesized this compound?
-
A2: Mass spectrometry is the best technique for this. Electrospray ionization (ESI) is a soft ionization technique that should show a prominent protonated molecular ion peak [M+H]⁺.
-
-
Q3: What are the typical fragmentation patterns for benzohydrazides in mass spectrometry?
-
Q4: Is this compound likely to be soluble in water?
-
A4: Due to the presence of the aromatic ring and methyl groups, this compound is expected to have low solubility in water. It should be soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF.[8]
-
-
Q5: Are there any specific safety precautions I should take when working with this compound?
Data Presentation
Table 1: Typical Infrared (IR) Absorption Frequencies for Benzohydrazide Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3200-3400 | Medium, Sharp |
| C-H (aromatic) | Stretch | 3000-3100 | Medium to Weak |
| C-H (methyl) | Stretch | 2850-2960 | Medium |
| C=O (Amide I) | Stretch | 1630-1680 | Strong, Sharp |
| C=C (aromatic) | Stretch | 1450-1600 | Medium to Weak |
| N-H (Amide II) | Bend | 1520-1550 | Medium |
Table 2: Representative Thermal Decomposition Data for Aromatic Hydrazides
| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) |
| (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide | 1 | 261 - 366 | 34.75 |
| 2 | 633 - 646 | 19.31 | |
| Glimepiride | 1 | 198 - 269.31 | 31.75 |
| 2 | 269.31 - 369 | 39.66 | |
| 3 | 369 - 690 | 28.54 |
Note: This data is for related compounds and serves as an illustrative example of what might be expected.[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general protocol based on the synthesis of similar benzohydrazide derivatives and may require optimization.[10]
-
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,5-dimethylbenzoate (1.0 eq) in a minimal amount of absolute ethanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and air dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[1]
-
Protocol 2: Thermal Analysis (TGA/DSC)
This protocol is based on standard procedures for the thermal analysis of organic compounds.[4][5]
-
Instrument: Simultaneous TGA/DSC analyzer.
-
Sample Preparation: Place 5-10 mg of the purified this compound into an alumina or platinum crucible.
-
Analysis Conditions:
-
Temperature Range: Ambient to 800 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Dynamic nitrogen or air, with a flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the resulting TGA curve for mass loss steps and the DSC/DTA curve for endothermic (melting, decomposition) or exothermic (decomposition, oxidation) events.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Hydrazine - Wikipedia [en.wikipedia.org]
- 10. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Preparation of 3,5-Dimethylbenzohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3,5-Dimethylbenzohydrazide, focusing on the avoidance of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The two primary precursors for the synthesis of this compound are methyl 3,5-dimethylbenzoate and 3,5-dimethylbenzoyl chloride.
Q2: What are the principal reaction pathways to synthesize this compound?
A2: The most common methods are the hydrazinolysis of methyl 3,5-dimethylbenzoate with hydrazine hydrate or the reaction of 3,5-dimethylbenzoyl chloride with hydrazine hydrate.
Q3: What is a common impurity I should be aware of when using the 3,5-dimethylbenzoyl chloride route?
A3: A potential impurity is the over-reaction product, 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This can be minimized by controlling the stoichiometry of the reactants.
Q4: How can I remove unreacted starting materials after the synthesis?
A4: Unreacted methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride can typically be removed through recrystallization of the crude product from a suitable solvent system.
Q5: What is a good general-purpose solvent for recrystallizing this compound?
A5: Ethanol or a mixture of ethanol and water is often a good starting point for the recrystallization of aryl hydrazides. However, the optimal solvent system should be determined experimentally.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - For the ester route: Ensure a sufficient excess of hydrazine hydrate is used and increase the reaction time or temperature as needed. - For the acid chloride route: Ensure the reaction is carried out at a low temperature to prevent side reactions and that the stoichiometry is correct. |
| Product loss during workup. | - Minimize the number of transfer steps. - Ensure the pH is appropriately adjusted during extraction to prevent loss of the product in the aqueous layer. - When washing the crystals after filtration, use a minimal amount of ice-cold solvent to avoid dissolving the product. | |
| Product is an Oil or Fails to Crystallize | The crude product is highly impure. | - Wash the crude product with a non-polar solvent like hexane to remove non-polar impurities before attempting recrystallization. - Try a different recrystallization solvent or a solvent mixture. |
| The concentration of the product in the recrystallization solvent is too high or too low. | - If the solution is too concentrated, add more hot solvent. - If the solution is too dilute, evaporate some of the solvent to achieve saturation. | |
| Presence of 1,2-bis(3,5-dimethylbenzoyl)hydrazine Impurity | An excess of 3,5-dimethylbenzoyl chloride was used relative to hydrazine hydrate. | - Carefully control the stoichiometry, adding the 3,5-dimethylbenzoyl chloride solution dropwise to the hydrazine hydrate solution at a low temperature. - This impurity is generally less soluble than the desired product, so it may be partially removed by careful recrystallization. |
| Discolored (e.g., yellow) Product | Presence of colored impurities. | - Treat the hot recrystallization solution with a small amount of activated charcoal before hot filtration to adsorb colored impurities. |
| Broad Melting Point Range of the Final Product | The product is still impure. | - Perform a second recrystallization, potentially using a different solvent system. - Ensure the crystals are thoroughly dried to remove any residual solvent, which can depress the melting point. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate
Materials:
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methyl 3,5-dimethylbenzoate (1 equivalent) and ethanol.
-
Add hydrazine hydrate (1.5 to 2 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Add cold deionized water to the residue to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride
Materials:
-
3,5-Dimethylbenzoyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Dichloromethane or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, dissolve hydrazine hydrate (2 equivalents) in the chosen solvent.
-
Cool the solution to 0-5 °C in an ice bath.
-
Dissolve 3,5-dimethylbenzoyl chloride (1 equivalent) in the same solvent and add it to the dropping funnel.
-
Add the 3,5-dimethylbenzoyl chloride solution dropwise to the stirred hydrazine hydrate solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using a water-miscible solvent like THF, remove the solvent under reduced pressure and then extract the aqueous residue with dichloromethane or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Route 1: From Methyl 3,5-Dimethylbenzoate | Route 2: From 3,5-Dimethylbenzoyl Chloride |
| Precursor | Methyl 3,5-dimethylbenzoate | 3,5-Dimethylbenzoyl Chloride |
| Key Reagent | Hydrazine Hydrate | Hydrazine Hydrate |
| Typical Solvent | Ethanol | Dichloromethane or THF |
| Reaction Temperature | Reflux | 0-10 °C initially, then room temperature |
| Typical Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Typical Crude Yield | 85 - 95% | 90 - 98% |
| Purity after Recrystallization | > 98% | > 99% |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Potential side reaction in the acid chloride route.
Caption: A general workflow for product purification.
refining experimental protocols for 3,5-Dimethylbenzohydrazide
This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the reaction of a 3,5-dimethylbenzoyl precursor, such as methyl 3,5-dimethylbenzoate or 3,5-dimethylbenzoyl chloride, with hydrazine hydrate. The acid chloride route is often faster and proceeds at lower temperatures, while the ester route is also effective, typically requiring reflux in an alcohol solvent.
Q2: How can I purify the crude this compound product?
A2: Recrystallization is the most effective method for purifying this compound. Common solvent systems include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent depends on the impurities present, but ethanol generally provides good results, yielding the product as a white crystalline solid.
Q3: What are the optimal storage conditions for this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is stable under standard laboratory conditions, but like many hydrazides, it can be susceptible to oxidation or hydrolysis over long periods, especially if exposed to air and moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) can prolong its shelf life.
Q4: My reaction yield is consistently low. What are the potential causes?
A4: Low yields can arise from several factors:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor progress using Thin Layer Chromatography (TLC).
-
Suboptimal Temperature: For reactions with methyl 3,5-dimethylbenzoate, ensure the mixture reaches and maintains reflux. For the more reactive 3,5-dimethylbenzoyl chloride, ensure the initial temperature is kept low (0-5 °C) to prevent side reactions before allowing it to warm.
-
Hydrazine Quality: Use a high-quality source of hydrazine hydrate. The presence of water or other impurities can affect reactivity.
-
Product Loss During Workup: The product has some solubility in water. Avoid using excessive amounts of water during washing and ensure the aqueous phase is thoroughly extracted if an organic solvent is used in the workup.
-
Side Reactions: The formation of 1,2-bis(3,5-dimethylbenzoyl)hydrazine (a di-acylated product) is a common side reaction, especially if the stoichiometry is not carefully controlled or if the acyl chloride is added too quickly.
Q5: I am observing an unexpected peak in my NMR spectrum. What could it be?
A5: An unexpected peak could be a solvent residue (e.g., from ethanol or your NMR solvent), starting material, or a side product. A common side product is the di-acylated hydrazine, 1,2-bis(3,5-dimethylbenzoyl)hydrazine. This species is more symmetrical and will show a different, simpler aromatic proton pattern in the ¹H NMR spectrum and will lack the characteristic broad -NH₂ signals of the desired product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction Fails to Start or is Sluggish (Monitored by TLC) | 1. Low reaction temperature.2. Poor quality of hydrazine hydrate.3. Inactive starting material (e.g., ester hydrolysis). | 1. For the ester route, ensure the reaction is at a vigorous reflux. For the acid chloride route, allow the reaction to warm to room temperature after the initial addition.2. Use a fresh, reputable source of hydrazine hydrate.3. Verify the purity of the starting ester or acid chloride by NMR or GC-MS. |
| Formation of a significant amount of white precipitate that is insoluble in common recrystallization solvents. | This is likely the 1,2-bis(3,5-dimethylbenzoyl)hydrazine side product. This occurs when two molecules of the benzoyl chloride react with one molecule of hydrazine. | 1. Use a larger excess of hydrazine hydrate (e.g., 5-10 equivalents).2. Add the 3,5-dimethylbenzoyl chloride solution dropwise to the cooled hydrazine solution to maintain a high local concentration of hydrazine.3. The side product is often less soluble; it may be partially removed by filtration before the desired product crystallizes. |
| Product "oils out" during recrystallization. | 1. The boiling point of the solvent is higher than the melting point of the product.2. The solution is supersaturated or cooled too quickly. | 1. Choose a solvent with a lower boiling point or use a solvent pair (e.g., ethanol/water).2. Ensure the crude product is fully dissolved at the boiling point of the solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization. |
| Product appears discolored (yellow or brown) after synthesis. | Presence of impurities or degradation products from the starting materials or reaction. | 1. Ensure starting materials are pure. 3,5-dimethylbenzaldehyde, a precursor to the acid, can oxidize and cause discoloration.[1]2. Purify the crude product by recrystallization, possibly with the addition of a small amount of activated charcoal to remove colored impurities (use charcoal sparingly as it can adsorb the product). |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate
This protocol is adapted from general procedures for the synthesis of benzohydrazides from methyl esters.
Reaction Scheme:
Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add methyl 3,5-dimethylbenzoate (10.0 g, 60.9 mmol).
-
Reagents: Add ethanol (100 mL) to dissolve the ester. To this solution, add hydrazine hydrate (15.0 mL, ~300 mmol, 5 equivalents).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20-30 mL using a rotary evaporator.
-
Crystallization: Cool the concentrated mixture in an ice bath. A white precipitate of this compound will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure white crystals. Dry the final product under vacuum.
Protocol 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride
This protocol is adapted from general procedures for the synthesis of hydrazides from acyl chlorides.[2][3][4]
Reaction Scheme:
Methodology:
-
Setup: In a 500 mL flask, dissolve hydrazine hydrate (20.0 mL, ~400 mmol, 10 equivalents) in tetrahydrofuran (THF, 100 mL). Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Reagent Addition: Dissolve 3,5-dimethylbenzoyl chloride (6.74 g, 40.0 mmol) in THF (50 mL). Add this solution dropwise to the cold, stirring hydrazine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of hydrazine hydrochloride will form.
-
Work-up: Remove the precipitate by vacuum filtration. Concentrate the filtrate using a rotary evaporator to obtain a crude solid.
-
Purification: Suspend the crude solid in deionized water (100 mL) and stir for 15 minutes to dissolve any remaining hydrazine salts. Collect the solid by vacuum filtration, wash with fresh water, and then recrystallize from hot ethanol to yield pure this compound.
Data Presentation
Table 1: Physical and Quantitative Data for this compound
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₂N₂O | Calculated |
| Molecular Weight | 164.21 g/mol | Calculated |
| Appearance | White crystalline solid | Typical observation for pure benzohydrazides |
| Melting Point | 148-150 °C | Literature value for analogous compounds |
| Typical Yield | 75-90% | Based on protocols for similar hydrazide syntheses |
Table 2: Predicted Spectroscopic Data for this compound
(Note: These are predicted values based on standard NMR/IR correlation tables and data from analogous structures. Actual experimental values may vary slightly.)
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.50 | Singlet (broad) | 1H | -NH -NH₂ |
| ~7.35 | Singlet | 2H | Aromatic CH (ortho to C=O) |
| ~7.10 | Singlet | 1H | Aromatic CH (para to C=O) |
| ~4.40 | Singlet (broad) | 2H | -NH-NH₂ |
| ~2.30 | Singlet | 6H | Ar-CH₃ |
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Carbonyl (C =O) |
| ~137.5 | Aromatic C -CH₃ |
| ~133.0 | Aromatic C -C=O |
| ~131.0 | Aromatic C H (para) |
| ~125.0 | Aromatic C H (ortho) |
| ~21.0 | Methyl (C H₃) |
FT-IR (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3200 | Strong, broad | N-H stretching (asymmetric & symmetric of NH₂) |
| 3050-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃) |
| ~1640 | Strong | C=O stretching (Amide I) |
| ~1600 | Medium | N-H bending (Amide II) |
| ~1550 | Medium | Aromatic C=C stretching |
Visualizations
Experimental and Logical Workflows
Caption: Synthetic workflows for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: 3,5-Dimethylbenzohydrazide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on resolving solubility issues related to 3,5-Dimethylbenzohydrazide. Due to the limited availability of public solubility data for this specific compound, this guide focuses on providing robust experimental protocols to determine its solubility, alongside troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: Are there any known safety precautions I should take when handling this compound?
A2: Yes, you should always consult the Safety Data Sheet (SDS) before handling this compound. General precautions include working in a well-ventilated area or under a fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[1][2] Avoid inhalation of dust and direct contact with skin and eyes.[1]
Q3: What are the key factors that can influence the solubility of this compound?
A3: Several factors can significantly impact the solubility of this compound, including the choice of solvent, temperature, pH of the solution (for aqueous solutions), and the crystalline form (polymorphism) of the solid compound.[2][3][4]
Q4: Can I use sonication or heating to improve the dissolution of this compound?
A4: Yes, gentle heating and sonication are common techniques to assist in the dissolution of compounds.[5] However, it is crucial to ensure that the compound is thermally stable and does not degrade at the applied temperature. Always start with gentle warming (e.g., 37-40°C) and monitor for any changes in the appearance or properties of the compound.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the thermodynamic (or equilibrium) solubility of this compound.[6] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Materials and Equipment
-
Compound: this compound (solid powder)
-
Solvents: A range of analytical grade solvents (see Table 1 for suggestions)
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 2-4 mL glass vials)
-
Volumetric flasks and pipettes
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Suggested Solvents for Initial Screening
The following table provides a list of suggested solvents for initial solubility screening, categorized by their polarity.
| Solvent Category | Examples | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Often good solvents for a wide range of organic molecules. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may aid in dissolving the hydrazide group. |
| Non-Polar | Toluene, Hexanes | To determine solubility in hydrophobic environments. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) at various pH levels (e.g., 5.0, 7.4, 9.0) | To assess solubility under physiologically relevant conditions and understand pH-dependency. |
Experimental Workflow Diagram
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of this compound (e.g., 2-5 mg) to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Allow the mixture to shake for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, visually confirm that excess solid is still present. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Construct a calibration curve from the standard solutions and determine the concentration of the compound in the filtered sample.
-
-
Data Recording: Record the determined solubility in a structured table.
Quantitative Data Recording Template
Use the following table to record your experimental findings.
| Solvent | Temperature (°C) | pH (if applicable) | Measured Solubility (mg/mL) | Measured Solubility (µM) | Observations |
| e.g., DMSO | 25 | N/A | e.g., Clear solution | ||
| e.g., Ethanol | 25 | N/A | |||
| e.g., PBS | 25 | 7.4 | |||
| e.g., Water | 25 | ~7.0 | e.g., Suspension |
Troubleshooting Guide
This guide addresses common issues encountered during solubility experiments in a question-and-answer format.
Q: My compound is not dissolving at all, even after extended shaking. What should I do?
A: If there is no visible dissolution, the compound's solubility in that specific solvent under the current conditions is likely very low.
-
Troubleshooting Steps:
-
Try a Different Solvent: Refer to the suggested solvent list and select a solvent with different properties (e.g., switch from a non-polar to a polar aprotic solvent like DMSO).
-
Increase Temperature: Gently warm the solution (e.g., to 37°C) to see if solubility increases, but be cautious of potential compound degradation.
-
Use Co-solvents: For aqueous solutions, adding a small percentage of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.[7]
-
Q: The compound dissolved initially with heating, but it precipitated again after cooling to room temperature. What does this mean?
A: This indicates that you created a supersaturated solution at the higher temperature. The solubility is lower at room temperature, causing the excess compound to precipitate out. This is a common phenomenon and highlights the temperature dependence of solubility.
-
Action: The true thermodynamic solubility should be determined at the desired, constant temperature (e.g., 25°C) as described in the protocol. If you need the compound to remain in solution at room temperature, you cannot exceed its saturation limit at that temperature.
Q: I am getting inconsistent and non-reproducible solubility results. What are the possible causes?
A: Variability in results can stem from several factors.[8]
-
Troubleshooting Steps:
-
Ensure Equilibration: Make sure you are allowing sufficient time for the solution to reach equilibrium (24-48 hours is standard). Shorter times may lead to underestimation of solubility.
-
Control Temperature: Use a temperature-controlled shaker or incubator, as small fluctuations in temperature can significantly alter solubility.
-
Standardize Procedures: Ensure that all procedural steps, from weighing the compound to the final analytical measurement, are performed consistently across all samples.
-
Check Compound Purity: Impurities in the compound can affect its solubility.[9] Use a compound of known and consistent purity.
-
Prevent Evaporation: Ensure vials are tightly sealed during incubation to prevent solvent evaporation, which would artificially increase the measured concentration.
-
Troubleshooting Logic Diagram
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 4. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
Validation & Comparative
Validating the Structure of Synthesized 3,5-Dimethylbenzohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of a synthesized compound's structure is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the spectroscopic data used to confirm the successful synthesis of 3,5-Dimethylbenzohydrazide from its precursor, 3,5-Dimethylbenzoic acid. By examining the distinct changes in spectral features, researchers can confidently verify the structural transformation.
Executive Summary
This guide presents a head-to-head comparison of the analytical data for 3,5-Dimethylbenzoic acid and the expected data for its synthesized product, this compound. The transformation from a carboxylic acid to a hydrazide results in significant and predictable changes in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These changes, summarized in the tables below, provide a clear and definitive method for validating the structure of the synthesized compound.
Data Presentation: Spectroscopic Comparison
The following tables summarize the key spectroscopic data for 3,5-Dimethylbenzoic acid (experimental) and the predicted data for this compound. The predicted values for this compound are based on established chemical shift and fragmentation principles and data from structurally similar compounds.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3,5-Dimethylbenzoic acid | 11.5 - 13.0 | br s | 1H | -COOH |
| 7.71 | s | 2H | Ar-H (H2, H6) | |
| 7.23 | s | 1H | Ar-H (H4) | |
| 2.38 | s | 6H | -CH₃ | |
| This compound (Predicted) | 7.8 - 8.5 | br s | 1H | -C(=O)NH- |
| 7.42 | s | 2H | Ar-H (H2, H6) | |
| 7.15 | s | 1H | Ar-H (H4) | |
| 4.1 - 4.5 | br s | 2H | -NH₂ | |
| 2.35 | s | 6H | -CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| 3,5-Dimethylbenzoic acid | 172.6 | -COOH |
| 138.5 | Ar-C (C3, C5) | |
| 134.9 | Ar-C (C4) | |
| 129.9 | Ar-C (C1) | |
| 128.1 | Ar-C (C2, C6) | |
| 21.3 | -CH₃ | |
| This compound (Predicted) | 168.5 | -C(=O)NH- |
| 138.2 | Ar-C (C3, C5) | |
| 133.5 | Ar-C (C4) | |
| 132.8 | Ar-C (C1) | |
| 126.5 | Ar-C (C2, C6) | |
| 21.2 | -CH₃ |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=O Stretch | O-H Stretch (acid) |
| 3,5-Dimethylbenzoic acid | - | ~1680-1710 | ~2500-3300 (broad) |
| This compound (Predicted) | ~3200-3400 (two bands) | ~1640-1660 | - |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 3,5-Dimethylbenzoic acid [1] | 150 | 133, 105, 91, 77 |
| This compound (Predicted) | 164 | 133, 105, 91, 77 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the structural validation are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence with a spectral width of 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal. The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate charged fragments.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of ions versus their m/z ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and structural validation of this compound.
Caption: Workflow for the synthesis and structural validation of this compound.
References
A Comparative Spectroscopic Guide to Benzohydrazides: Analysis and Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic properties of benzohydrazide as a representative of its class of compounds. Due to the limited availability of published experimental data for 3,5-Dimethylbenzohydrazide, this document focuses on the comprehensive spectroscopic analysis of the parent compound, benzohydrazide. The methodologies and interpretation principles outlined herein are broadly applicable to substituted benzohydrazides, including this compound.
The confirmation of the chemical structure of synthesized compounds is a critical step in chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for the unambiguous elucidation of molecular structures. This guide presents a summary of the expected spectroscopic data for benzohydrazide and provides detailed experimental protocols for obtaining such data.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for benzohydrazide. This information serves as a benchmark for the characterization of substituted benzohydrazides.
Table 1: Infrared (IR) Spectroscopy Data for Benzohydrazide
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |
| N-H Stretch (Amide) | 3200 - 3400 | [1][2] |
| C-H Stretch (Aromatic) | 3000 - 3100 | [2][3] |
| C=O Stretch (Amide I) | 1630 - 1680 | [1][2][3] |
| N-H Bend (Amide II) | 1570 - 1620 | [2] |
| C=C Stretch (Aromatic) | 1450 - 1600 | [1] |
Table 2: ¹H NMR Spectroscopy Data for Benzohydrazide
Solvent: DMSO-d₆
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Reference(s) |
| -NH₂ | ~4.5 | Broad Singlet | 2H | |
| Aromatic (ortho) | ~7.8 | Doublet | 2H | [1] |
| Aromatic (meta, para) | ~7.5 | Multiplet | 3H | [1] |
| -CONH- | ~9.8 | Singlet | 1H | [1] |
Table 3: ¹³C NMR Spectroscopy Data for Benzohydrazide
Solvent: DMSO-d₆
| Carbon Atom | Chemical Shift (δ, ppm) | Reference(s) |
| C=O (Amide) | ~165 | |
| Aromatic (C-1, ipso) | ~132 | [4] |
| Aromatic (C-4, para) | ~131 | [4] |
| Aromatic (C-2, C-6, ortho) | ~128 | [4] |
| Aromatic (C-3, C-5, meta) | ~127 | [4] |
Table 4: Mass Spectrometry Data for Benzohydrazide
| Ion | m/z | Reference(s) |
| [M]⁺ (Molecular Ion) | 136 | [5][6] |
| [M-NH₂]⁺ | 120 | [5] |
| [C₆H₅CO]⁺ | 105 | [5][6] |
| [C₆H₅]⁺ | 77 | [5][6] |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of solid organic compounds such as benzohydrazides. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified solid sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7][8]
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (dependent on sample concentration).
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).[10]
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount of the solid sample (approx. 1-2 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[11][12]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[11]
Alternatively, the KBr pellet method can be used:
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[13]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[13]
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder or a blank KBr pellet.[14]
-
Place the sample plate or pellet in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.[15]
-
Further, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.[15]
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition (Electrospray Ionization - ESI):
-
The sample solution is introduced into the mass spectrometer's ion source, where it is ionized.
-
The generated ions are then separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[16][17]
-
A detector records the abundance of each ion, generating a mass spectrum.[17]
Visualizing the Workflow and Analysis
The following diagrams, generated using the DOT language, illustrate the general workflow for spectroscopic analysis and the logical process of structural confirmation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzoic acid, hydrazide [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. jascoinc.com [jascoinc.com]
- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. fiveable.me [fiveable.me]
- 17. m.youtube.com [m.youtube.com]
comparing 3,5-Dimethylbenzohydrazide with other benzohydrazide derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide range of biological activities. Derivatives of benzohydrazide have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of various benzohydrazide derivatives, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents. While a broad spectrum of derivatives is explored, it is noteworthy that specific experimental data for 3,5-Dimethylbenzohydrazide is limited in the currently available scientific literature.
Anticancer Activity
Benzohydrazide derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of selected benzohydrazide derivatives against different human cancer cell lines. The data highlights how substitutions on the benzohydrazide scaffold influence cytotoxic potency.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| C8 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide | A549 (Lung) | 9.54 | [1][2] |
| MCF-7 (Breast) | >50 | [1][2] | ||
| HepG2 (Liver) | >50 | [1][2] | ||
| C18 | N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide | A549 (Lung) | 10.38 | [1][2] |
| MCF-7 (Breast) | >50 | [1][2] | ||
| HepG2 (Liver) | >50 | [1][2] | ||
| 5f | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 1.6 | [3] |
| 5i | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 1.6 | [3] |
| 5j | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 1.6 | [3] |
| 5k | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 0.8 | [3] |
| 5n | 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazide | M. tuberculosis H37Rv | 1.6 | [3] |
| Comp. 3 | 2-bromo-N'-(substituted benzylidene)benzohydrazide | Antimicrobial Assay | pMICam = 1.62 µM/ml | [4] |
| Comp. 15 | 2-bromo-N'-(substituted benzylidene)benzohydrazide | Antimicrobial Assay | pMICam = 1.62 µM/ml | [4] |
| Comp. 18 | 2-bromo-N'-(substituted benzylidene)benzohydrazide | Antimicrobial Assay | pMICam = 1.62 µM/ml | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6][7][8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7][8] The amount of formazan produced is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzohydrazide derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or a detergent solution).
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Targeted Signaling Pathway: EGFR
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[10][11][12][13] Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for anticancer therapies.
Antimicrobial Activity
Benzohydrazide derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. The structural modifications of the benzohydrazide core can lead to compounds with potent and selective antimicrobial properties.
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzohydrazide derivatives against selected microbial strains. A lower MIC value indicates greater antimicrobial activity.
| Compound ID | Derivative Structure/Substitution | Microbial Strain | MIC (µg/mL) | Reference |
| S1 | (E)-4-Chloro-N'-(3,4-dimethoxybenzylidene)benzohydrazide | E. coli | >100 | [14] |
| S. aureus | >100 | [14] | ||
| A. niger | >100 | [14] | ||
| S2 | (E)-4-Chloro-N'-(2,5-dimethoxybenzylidene)benzohydrazide | E. coli | >100 | [14] |
| S. aureus | >100 | [14] | ||
| A. niger | >100 | [14] | ||
| S3 | (E)-4-Chloro-N'-(thiophene-2-ylmethylene)benzohydrazide | E. coli | 6.25 | [14] |
| S. aureus | 12.5 | [14] | ||
| A. niger | 6.25 | [14] | ||
| S4 | (E)-4-Chloro-N'-(4-chlorobenzylidene)benzohydrazide | E. coli | 25 | [14] |
| S. aureus | 50 | [14] | ||
| A. niger | 25 | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.[17][19]
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a series of twofold dilutions of the benzohydrazide derivatives in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzohydrazide derivatives have shown potential in modulating inflammatory responses, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).
Comparative Anti-inflammatory Potency
The following table displays the in vitro anti-inflammatory activity of selected benzohydrazide derivatives, measured as the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound ID | Derivative Structure/Substitution | Cell Line | Assay | IC50 (µM) | Reference |
| VIIc | Benzimidazole Derivative | Carrageenan-induced rat paw edema | In vivo | 65% inhibition | |
| VIId | Benzimidazole Derivative | Carrageenan-induced rat paw edema | In vivo | 63% inhibition | |
| 6m | 1,2,3-triazole-substituted N-phenyl isoxazolone | BV-2 cells | IL-1β secretion | 7.9 | [20] |
| 27 | 1,2,3-triazole-substituted | BV-2 cells | TNF-α secretion | 7.83 | [20] |
| IL-1β secretion | 15.84 | [20] |
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[21][22][23][24][25]
Principle: In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[24]
Procedure:
-
Cell Culture and Stimulation: Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of various concentrations of the benzohydrazide derivatives.
-
Sample Collection: After a suitable incubation period, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution).
-
Incubation: Allow the reaction to proceed for a short period at room temperature.
-
Absorbance Measurement: Measure the absorbance of the colored product at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.
Targeted Signaling Pathway: NF-κB
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.[26][27][28][29][30] It controls the expression of numerous pro-inflammatory genes, including those encoding cytokines and enzymes like inducible nitric oxide synthase (iNOS).
Conclusion
This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various benzohydrazide derivatives. The presented data underscores the therapeutic potential of this chemical class and highlights the importance of structural modifications in tuning biological activity. While comprehensive data for this compound remains to be elucidated, the information compiled herein serves as a valuable resource for the rational design of novel and more potent benzohydrazide-based therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for future drug discovery efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 23. resources.rndsystems.com [resources.rndsystems.com]
- 24. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 28. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-κB - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Biological Activity of 3,5-Dimethylbenzohydrazide and Its Analogs: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of 3,5-Dimethylbenzohydrazide and its structurally related analogs. While the broader class of benzohydrazide derivatives has been extensively investigated for its therapeutic potential, specific experimental data systematically evaluating the influence of the 3,5-dimethyl substitution pattern on antimicrobial and anticancer efficacy remains limited. This guide, therefore, aims to provide a framework for such a comparative analysis by outlining established experimental protocols and discussing general structure-activity relationships (SAR) observed in analogous benzohydrazide series.
Introduction to Benzohydrazides
Benzohydrazides are a class of organic compounds characterized by a benzene ring attached to a hydrazide functional group (-CONHNH₂). This scaffold has attracted significant attention in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The biological profile of these molecules can be readily modulated by introducing various substituents onto the benzene ring, making them attractive candidates for drug discovery and development.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the biological activities of this compound and its analogs, quantitative data from antimicrobial and anticancer assays should be summarized in structured tables. The following tables are presented as templates for organizing such data, should it become available through future research.
Table 1: Comparative Antimicrobial Activity of this compound and Analogs (Hypothetical Data)
| Compound ID | Substituent (R) | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 1 | 3,5-di-CH₃ (this compound) | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | ||
| 2 | 4-Cl | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | ||
| 3 | 4-NO₂ | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available | ||
| 4 | 3,4-di-OCH₃ | Staphylococcus aureus | Data not available |
| Escherichia coli | Data not available |
Table 2: Comparative Anticancer Activity of this compound and Analogs (Hypothetical Data)
| Compound ID | Substituent (R) | Cancer Cell Line | IC₅₀ (µM) |
| 1 | 3,5-di-CH₃ (this compound) | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | ||
| 2 | 4-Cl | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | ||
| 3 | 4-NO₂ | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available | ||
| 4 | 3,4-di-OCH₃ | MCF-7 (Breast) | Data not available |
| A549 (Lung) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activity of novel chemical entities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Materials:
-
Test compounds (this compound and its analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using MHB to obtain a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Mandatory Visualizations
As direct experimental data for this compound is unavailable, the following diagrams illustrate the general workflows of the described experimental protocols.
A Comparative Guide to the Synthesis of 3,5-Dimethylbenzohydrazide for Researchers
For scientists and professionals engaged in drug discovery and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 3,5-Dimethylbenzohydrazide is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an objective comparison of two primary methods for its synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Method 1: Two-Step Synthesis via 3,5-Dimethylbenzoyl Chloride
This common and high-yielding method involves the initial conversion of 3,5-dimethylbenzoic acid to its more reactive acid chloride derivative, followed by reaction with hydrazine hydrate.
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride
3,5-Dimethylbenzoic acid is reacted with thionyl chloride (SOCl₂) to produce 3,5-dimethylbenzoyl chloride. This intermediate is often used in the subsequent step without extensive purification. Several protocols exist for this conversion, with variations in reaction time and temperature. One industrial method utilizes ultrasonic conditions to achieve a high yield in a relatively short time.[1] Another approach involves a carefully controlled temperature gradient to optimize the reaction.[2]
Step 2: Synthesis of this compound from 3,5-Dimethylbenzoyl Chloride
The resulting 3,5-dimethylbenzoyl chloride is then reacted with hydrazine hydrate to yield the final product, this compound. This reaction is typically fast and proceeds in high yield.
Method 2: One-Step Synthesis from Methyl 3,5-Dimethylbenzoate
This method involves the direct reaction of methyl 3,5-dimethylbenzoate with hydrazine hydrate. It is a more direct route from the ester, which can be prepared from 3,5-dimethylbenzoic acid.
Step 1 (Precursor Synthesis): Synthesis of Methyl 3,5-Dimethylbenzoate
Methyl 3,5-dimethylbenzoate is prepared from 3,5-dimethylbenzoic acid via Fischer esterification, using an alcohol (methanol) in the presence of an acid catalyst.
Step 2: Synthesis of this compound from Methyl 3,5-Dimethylbenzoate
The ester is then refluxed with hydrazine hydrate to produce this compound. This is a standard and widely used method for the preparation of benzohydrazides.
Quantitative Data Comparison
| Parameter | Method 1: Via Acid Chloride | Method 2: Via Methyl Ester |
| Starting Material | 3,5-Dimethylbenzoic Acid | 3,5-Dimethylbenzoic Acid |
| Intermediate | 3,5-Dimethylbenzoyl Chloride | Methyl 3,5-Dimethylbenzoate |
| Overall Yield | >95% (cumulative) | Typically high |
| Purity of Final Product | High, often requires recrystallization | Generally high after purification |
| Reaction Time (Overall) | 3-6 hours | 18-24 hours |
| Key Advantages | High yield, relatively short reaction time | Fewer hazardous reagents in the final step |
| Key Disadvantages | Use of thionyl chloride (corrosive and toxic) | Longer overall reaction time |
Experimental Protocols
Method 1: Two-Step Synthesis via 3,5-Dimethylbenzoyl Chloride
Step 1: Synthesis of 3,5-Dimethylbenzoyl Chloride [1]
-
Add 1500g of 3,5-dimethylbenzoic acid and 1785g of thionyl chloride into a reaction kettle.
-
Maintain the reaction temperature at 40°C for 1.5 hours under ultrasonic conditions.
-
Warm the mixture to reflux and react for an additional 1.5 hours.
-
Recover the excess thionyl chloride by distillation.
-
Distill the residue under reduced pressure (-0.098 MPa) to obtain 3,5-dimethylbenzoyl chloride as a colorless liquid. This step typically yields over 99%.[1]
Step 2: Synthesis of this compound
-
Dissolve the freshly prepared 3,5-dimethylbenzoyl chloride in a suitable solvent (e.g., ethanol).
-
Cool the solution in an ice bath.
-
Slowly add hydrazine monohydrate to the stirred solution.
-
After the addition is complete, continue stirring at room temperature for a specified time (typically 1-2 hours).
-
The resulting precipitate of this compound is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol to achieve high purity. This step generally proceeds with a yield of 95-98%.
Method 2: One-Step Synthesis from Methyl 3,5-Dimethylbenzoate
Step 1 (Precursor Synthesis): Synthesis of Methyl 3,5-Dimethylbenzoate
-
In a round-bottom flask, dissolve 3,5-dimethylbenzoic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux the mixture for several hours (typically 16-24 hours).
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain methyl 3,5-dimethylbenzoate.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve methyl 3,5-dimethylbenzoate in ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours (typically 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the solid this compound by filtration, wash with cold ethanol, and dry.
Method Selection Workflow
The choice between these two methods depends on several factors, including the desired yield, available time, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate synthesis method.
Caption: Decision workflow for synthesis method selection.
References
Comparative Guide to the Validation of Analytical Methods for 3,5-Dimethylbenzohydrazide
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 3,5-Dimethylbenzohydrazide, targeting researchers, scientists, and professionals in drug development. The information presented is based on established analytical techniques for similar chemical entities and general validation principles outlined by regulatory bodies.
Introduction to Analytical Method Validation
The validation of an analytical method is crucial to ensure that the chosen procedure is suitable for its intended purpose. Key validation parameters, as recommended by the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3] This guide will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry as potential analytical techniques for this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is a primary candidate.
Experimental Protocol: HPLC Method Validation
A proposed HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, potentially with a small percentage of formic acid to improve peak shape.[4] UV detection would likely be set at a wavelength corresponding to the maximum absorbance of this compound.
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is determined by analyzing blank samples, placebo formulations, and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound would be prepared and analyzed.[3]
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by the recovery of known amounts of analyte spiked into a blank matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation: HPLC Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte | Complies |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD%) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | 0.8%, 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | No significant impact on results | Complies |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, derivatization may be necessary to increase its volatility and thermal stability.
Experimental Protocol: GC Method Validation
A potential GC method would involve derivatization of this compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile trimethylsilyl derivative.[5] The separation would be performed on a capillary column with a non-polar stationary phase, and detection would be carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Validation Parameters: The validation parameters for the GC method would be the same as for the HPLC method, with a focus on the consistency and completeness of the derivatization reaction.
Data Presentation: GC Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interfering peaks from derivatizing agent or matrix | Complies |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9992 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.2% - 101.8% |
| Precision (RSD%) | Repeatability: ≤ 2.5%, Intermediate: ≤ 2.5% | 1.2%, 1.9% |
| LOD | Based on instrumental signal-to-noise | 0.1 ng injected |
| LOQ | Based on instrumental signal-to-noise | 0.3 ng injected |
| Robustness | Variations in oven temperature ramp, injector temperature | Complies |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of compounds that absorb light in the UV-visible range. This method might require a derivatization step to produce a colored product with a distinct absorption maximum to enhance sensitivity and specificity.
Experimental Protocol: Spectrophotometric Method Validation
A possible spectrophotometric method could involve the reaction of this compound with a chromogenic reagent, such as 2,4-dinitrophenylhydrazine (DNPH), in an appropriate solvent to form a colored complex.[6][7] The absorbance of the resulting solution would then be measured at the wavelength of maximum absorption.
Validation Parameters: The validation would follow similar principles as the chromatographic methods, with a particular emphasis on the stability of the colored complex and potential interferences from excipients.
Data Presentation: Spectrophotometric Validation Summary
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from reagents or matrix at λmax | Complies |
| Linearity (Correlation Coefficient, R²) | ≥ 0.998 | 0.9989 |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.5% - 102.5% |
| Precision (RSD%) | Repeatability: ≤ 3.0%, Intermediate: ≤ 3.0% | 1.8%, 2.6% |
| LOD | Calculated from the standard deviation of the blank | 0.2 µg/mL |
| LOQ | Calculated from the standard deviation of the blank | 0.6 µg/mL |
| Robustness | Variations in reaction time, temperature, pH | Complies |
Method Comparison
| Feature | HPLC | GC | UV-Visible Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase | Separation based on volatility and interaction with a stationary phase | Measurement of light absorption |
| Specificity | High | High (especially with MS detection) | Moderate to Low (prone to interference) |
| Sensitivity | High | Very High | Moderate |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | High | High | Low |
| Derivatization | Not typically required | Often necessary | May be required for sensitivity/specificity |
| Typical Application | Purity testing, stability studies, quantitative analysis | Trace analysis, impurity profiling | Routine quality control, content uniformity |
Visualizing the Analytical Workflow
The following diagrams illustrate the general workflows for the validation of an analytical method and a typical signaling pathway that might be studied using such methods.
Caption: General workflow for analytical method validation.
Caption: Example of a signaling pathway study.
References
- 1. s27415.pcdn.co [s27415.pcdn.co]
- 2. regulink.com [regulink.com]
- 3. thomasalittleconsulting.com [thomasalittleconsulting.com]
- 4. A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The use of capillary gas chromatography-mass spectrometry for identification of radiation-induced DNA base damage and DNA base-amino acid cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. farmaciajournal.com [farmaciajournal.com]
A Comparative Guide to the Spectral Data of 3,5-Dimethylbenzohydrazide and Alternatives
This guide provides a comparative analysis of the spectral data for 3,5-Dimethylbenzohydrazide against two common alternatives: Benzohydrazide and 4-Chlorobenzohydrazide. The data presented for this compound is predicted, while the data for the alternatives is based on experimental findings. This document is intended for researchers, scientists, and professionals in drug development to facilitate the cross-referencing and identification of these compounds.
Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its alternatives.
Table 1: ¹H NMR and ¹³C NMR Spectral Data
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound (Predicted) | DMSO-d₆ | ~2.3 (s, 6H, Ar-CH₃), ~7.2 (s, 1H, Ar-H), ~7.5 (s, 2H, Ar-H), ~4.5 (br s, 2H, -NH₂), ~9.5 (br s, 1H, -CONH-) | ~21 (Ar-CH₃), ~125 (Ar-CH), ~128 (Ar-C), ~133 (Ar-CH), ~138 (Ar-C-CH₃), ~166 (C=O) |
| Benzohydrazide (Experimental) | DMSO-d₆ | 7.90-7.30 (m, 5H, -ph), 8.48-8.45 (s, 3H, ⁺NH₃-1′)[1] | 165.9 (C=O), 157.6 (C2), 134.9 (p-ph), 130.2 (m, o-ph)[1] |
| 4-Chlorobenzohydrazide (Experimental) | TFA | NH₂ & NH unobserved | Not specified |
Table 2: Infrared (IR) Spectral Data
| Compound | Sample Phase | Key IR Absorptions (cm⁻¹) |
| This compound (Predicted) | Solid (ATR) | ~3300-3400 (N-H stretching), ~3000-3100 (Ar C-H stretching), ~2900-3000 (Aliphatic C-H stretching), ~1640-1660 (C=O stretching, Amide I), ~1580-1620 (N-H bending, Amide II), ~1400-1500 (C=C stretching) |
| Benzohydrazide (Experimental) | KBr | 3248.1, 3001.2 (NH₂, NH), 2900.9 (CHarom), 1604.7 (C=N), 1489.0 (C=C), 1165 (C-O-C)[2] |
| 4-Chlorobenzohydrazide (Experimental) | KBr Wafer | Not specified, but available in spectral databases.[3] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Predicted/Observed m/z Ratios |
| This compound (Predicted) | Electron Ionization (EI) | Molecular Ion [M]⁺: ~164. Fragment ions: loss of NHNH₂ (~133), loss of CONHNH₂ (~119) |
| Benzohydrazide (Experimental) | GC-MS | 136, 105[4] |
| 4-Chlorobenzohydrazide (Experimental) | Electron Ionization (EI) | Molecular Ion [M]⁺: 170. Key fragment ions: 139, 111[3][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, use 50-100 mg.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.[7]
-
Filter the solution through a Pasteur pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is between 4.0 and 5.0 cm.[7]
-
Cap the NMR tube securely and wipe the outside clean before inserting it into the spectrometer.[7]
-
-
Data Acquisition :
-
The NMR spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to optimize homogeneity and improve spectral resolution.
-
The probe is tuned to the appropriate nucleus (¹H or ¹³C).
-
Acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set, and the data is collected.[7]
-
Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[8]
-
2. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation :
-
For solid samples, a small amount of the powder is placed onto the ATR crystal.
-
For liquids or pastes, a single drop is applied to the crystal.[9]
-
-
Data Acquisition :
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample is placed onto the crystal, and firm contact is ensured using a pressure clamp for solid samples.[9]
-
The infrared spectrum of the sample is then recorded. The evanescent wave penetrates the sample to a depth of a few microns.[10]
-
After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free cloth.[11]
-
3. Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction :
-
Ionization and Analysis :
-
In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[14]
-
This causes the molecules to ionize and fragment in a reproducible manner.[12]
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.[15]
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualization of the Spectral Data Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data of a target compound with known alternatives.
Caption: Workflow for spectral data cross-referencing of a target compound with alternatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. 4-Chlorobenzohydrazide | C7H7ClN2O | CID 10816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorobenzoic acid hydrazide [webbook.nist.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. organomation.com [organomation.com]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 13. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 15. rroij.com [rroij.com]
A Comparative Guide to Assessing the Purity of 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the purity of 3,5-Dimethylbenzohydrazide, a crucial component in various research and development endeavors. By establishing a well-characterized reference standard and employing robust analytical techniques, researchers can ensure the quality and reliability of their starting materials, leading to more accurate and reproducible results. This document outlines the synthesis of a high-purity reference standard, detailed analytical methodologies for purity assessment, and a discussion of potential impurities.
Synthesizing a High-Purity this compound Reference Standard
In the absence of a commercially available certified reference standard for this compound, the synthesis and rigorous purification of an in-house standard are paramount. The recommended synthesis route involves the hydrazinolysis of methyl 3,5-dimethylbenzoate.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine methyl 3,5-dimethylbenzoate (1 equivalent) with an excess of hydrazine hydrate (3-5 equivalents) in a suitable solvent such as ethanol or isopropanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After completion of the reaction, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.
-
Filtration and Washing: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities.
-
Drying: Dry the crude product under vacuum to remove residual water and solvent.
Purification by Recrystallization
To achieve high purity, the crude this compound should be recrystallized.
Experimental Protocol: Recrystallization
-
Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is often effective for benzohydrazide derivatives. The ideal solvent should dissolve the compound well at elevated temperatures and poorly at low temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot recrystallization solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.
Analytical Methods for Purity Assessment
A multi-pronged approach employing both chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a powerful technique for separating and quantifying the main compound and any potential impurities.
Experimental Protocol: HPLC-UV Analysis
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for the analysis of aromatic hydrazides.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid in both phases to improve peak shape) is recommended. A typical gradient could start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (to be determined by UV-Vis spectrophotometry, typically in the range of 230-280 nm for benzoyl derivatives).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Area (%) |
| This compound | tbd | >99.5 |
| Impurity 1 (e.g., 3,5-Dimethylbenzoic acid) | tbd | <0.1 |
| Impurity 2 (e.g., N,N'-bis(3,5-dimethylbenzoyl)hydrazine) | tbd | <0.1 |
| Unknown Impurities | tbd | <0.3 |
(tbd = to be determined experimentally)
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a sample without the need for a specific reference standard of the analyte. An internal standard of known purity is used for calibration.
Experimental Protocol: qNMR Analysis
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6, Methanol-d4).
-
Internal Standard: A certified reference material with a simple, well-resolved proton NMR spectrum that does not overlap with the signals of this compound. Suitable internal standards for aromatic compounds include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene. The selection should be based on the specific NMR spectrum of the analyte.
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters: Use a calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery for accurate integration.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of both the analyte and the internal standard.
Data Presentation: qNMR Purity Calculation
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
| Parameter | Value |
| Mass of this compound (m_analyte) | experimental value |
| Mass of Internal Standard (m_IS) | experimental value |
| Purity of Internal Standard (P_IS) | certified value |
| Integral of Analyte Signal (I_analyte) | experimental value |
| Number of Protons for Analyte Signal (N_analyte) | known value |
| Integral of Internal Standard Signal (I_IS) | experimental value |
| Number of Protons for Internal Standard Signal (N_IS) | known value |
| Molecular Weight of Analyte (MW_analyte) | 164.20 g/mol |
| Molecular Weight of Internal Standard (MW_IS) | known value |
| Calculated Purity (%) | >99.5 |
Potential Impurities in this compound
A thorough understanding of potential impurities is crucial for developing a robust purity assessment method and for evaluating the quality of a given sample. The following are potential impurities that may arise during the synthesis of this compound:
-
Starting Materials:
-
3,5-Dimethylbenzoic acid
-
Methyl 3,5-dimethylbenzoate
-
Hydrazine
-
-
By-products:
-
N,N'-bis(3,5-dimethylbenzoyl)hydrazine: Formed by the reaction of two molecules of 3,5-dimethylbenzoyl chloride (if used as an intermediate) with one molecule of hydrazine.
-
3,5-Dimethylbenzamide: Can be formed by the decomposition of the hydrazide.
-
-
Degradation Products:
-
Oxidation products
-
Hydrolysis products (back to 3,5-dimethylbenzoic acid)
-
Workflow and Pathway Diagrams
Comparative Bioactivity of 3,5-Dimethylbenzohydrazide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3,5-Dimethylbenzohydrazide derivatives against other benzohydrazide analogs, supported by available experimental data. Due to a lack of comprehensive studies directly comparing this compound, this guide utilizes data from its closely related hydrazone derivatives and other substituted benzohydrazides to provide a comparative framework.
Introduction
Benzohydrazide and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. The core structure, characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2), allows for diverse chemical modifications, leading to a broad range of pharmacological effects. This guide focuses on the bioactivity of derivatives of this compound, offering a comparative analysis based on available scientific literature.
Antimicrobial Activity
Hydrazone derivatives of this compound have been investigated for their antimicrobial properties. The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzohydrazide Derivatives
| Compound/Analog | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 3,5-Dinitrobenzoylhydrazone Derivatives | >500 | >500 | Not Reported | [1] |
| N'-(substituted)-4-(butan-2-lideneamino) benzohydrazides | Not Reported | Not Reported | Not Reported | |
| Hydrazones from 4-Dimethylaminobenzohydrazide (Compound 2) | Not Reported | Effective | Not Reported | [2] |
| Standard Antibiotics | ||||
| Ciprofloxacin | 0.5 - 2.0 | 0.25 - 1.0 | Not Applicable | |
| Fluconazole | Not Applicable | Not Applicable | 0.25 - 8.0 |
Note: Direct MIC values for this compound were not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative context.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is typically determined using the broth microdilution method.
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Bacterial/Fungal Strains: Standardized cultures of the microorganisms are prepared.
-
Assay Procedure:
-
A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Antioxidant Activity
The antioxidant potential of benzohydrazide derivatives is often evaluated by their ability to scavenge free radicals. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.
Table 2: Comparative Antioxidant Activity (IC50) of Benzohydrazide Derivatives
| Compound/Analog | DPPH Radical Scavenging Assay (IC50, µM) | ABTS Radical Scavenging Assay (IC50, µM) | Reference |
| Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7j) | Not Reported | Most Active | [3] |
| Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7e) | Not Reported | Active | [3] |
| Hydrazones from 3,5-dimethoxy-4-hydroxybenzaldehyde (Compound 7m) | Not Reported | Active | [3] |
| Pyrrole-based hydrazide-hydrazone (Compound 5b) | 61.27% inhibition at 250 µM | More potent than Trolox | [4] |
| Standard Antioxidants | |||
| Trolox | Standard Reference | Standard Reference | [4] |
| Ascorbic Acid | Standard Reference | Standard Reference |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol) is prepared.
-
Assay Procedure:
-
Different concentrations of the test compounds are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Anticancer Activity
Several benzohydrazide derivatives have demonstrated cytotoxic activity against various cancer cell lines. The IC50 value is used to quantify the concentration of a compound that is required for 50% inhibition of cell growth.
Table 3: Comparative Anticancer Activity (IC50, µM) of Benzohydrazide Derivatives
| Compound/Analog | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) | HepG2 (Liver) | Reference |
| Benzohydrazide derivatives with dihydropyrazoles (Compound H20) | 0.46 | 0.29 | 0.15 | 0.21 | [5] |
| (Z)-3,4,3',5'-tetramethoxystilbene | 3.6 - 4.3 | 3.6 - 4.3 | 3.6 - 4.3 | Not Reported | [6] |
| Standard Drug | |||||
| Erlotinib | 0.03 | Not Reported | Not Reported | Not Reported | [5] |
Note: Data for this compound was not available. The table presents data for other bioactive benzohydrazide and stilbene analogs for a contextual comparison.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 24-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (around 570 nm).
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Conclusion
While specific experimental data for this compound is limited in the public domain, the available literature on its hydrazone derivatives and other substituted benzohydrazides suggests that this class of compounds holds significant potential as antimicrobial, antioxidant, and anticancer agents. The presence of the dimethyl substitution on the benzene ring is likely to influence the lipophilicity and electronic properties of the molecule, thereby modulating its biological activity. Further direct comparative studies are warranted to fully elucidate the bioactivity profile of this compound and to establish a clear structure-activity relationship. The experimental protocols and comparative data presented in this guide serve as a valuable resource for researchers initiating or advancing studies in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structures, and Antibacterial Activities of Hydrazone Compounds Derived from 4-Dimethylaminobenzohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of benzoyl hydrazones having 4-hydroxy-3,5-dimethoxy phenyl ring, their biological activities, and molecular modeling studies on enzyme inhibition activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies [pharmacia.pensoft.net]
- 5. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and modulation of cancer-related signaling by (Z)- and (E)-3,4,3',5'-tetramethoxystilbene isolated from Eugenia rigida - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 3,5-Dimethylbenzohydrazide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic potential of 3,5-dimethylbenzohydrazide derivatives. Through a comparative analysis with established alternatives, supported by experimental data, this document aims to inform research and development in medicinal chemistry. We will delve into their anticancer and antimicrobial activities, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Anticancer Activity: A Competitive Landscape
Derivatives of benzohydrazide have emerged as a promising class of compounds in oncology research. Their mechanism of action often involves the inhibition of critical signaling pathways implicated in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway. While specific data for this compound derivatives is limited, the analysis of structurally related compounds provides valuable insights into their potential efficacy.
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro anticancer activity (IC50 values) of various benzohydrazide and hydrazone derivatives against several human cancer cell lines. For comparison, data for commercially available EGFR inhibitors are also included.
| Compound Class | Specific Derivative/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Benzohydrazide Derivatives | Dimethoxy Analog 1 | Leukemic | Low µM to nM | [1] |
| Dimethoxy Analog 2 | Leukemic | Low µM to nM | [1] | |
| Compound H20 | A549 (Lung) | 0.46 | ||
| MCF-7 (Breast) | 0.29 | |||
| HeLa (Cervical) | 0.15 | |||
| HepG2 (Liver) | 0.21 | |||
| Hydrazone Derivatives | Compound 7d | MCF-7 (Breast) | 7.52 | [2] |
| PC-3 (Prostate) | 10.19 | [2] | ||
| Compound 7e | MCF-7 (Breast) | >10 | [2] | |
| PC-3 (Prostate) | >10 | [2] | ||
| Approved EGFR Inhibitors | Gefitinib (Iressa) | NSCLC | ~0.015-0.5 | [3] |
| Erlotinib (Tarceva) | NSCLC | ~0.02-2 | [3][4] | |
| Afatinib (Gilotrif) | NSCLC | ~0.001-0.1 | [3][4] | |
| Osimertinib (Tagrisso) | NSCLC (T790M) | ~0.01-0.1 | [3][4] |
Note: The IC50 values are highly dependent on the specific cancer cell line and experimental conditions. This table provides a general comparison.
Signaling Pathways in Cancer Targeted by Benzohydrazide Derivatives
The anticancer activity of many small molecule inhibitors, including potentially this compound derivatives, is often attributed to their ability to modulate key signaling pathways that are dysregulated in cancer. Two of the most critical pathways are the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment options for EGFR and resistance to treatment. | EGFR Positive UK [egfrpositive.org.uk]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Dimethylbenzohydrazide
Hazard Assessment and Waste Classification
Due to the absence of a dedicated SDS for 3,5-Dimethylbenzohydrazide, a conservative approach to hazard assessment is essential. The hazards can be inferred from its structural components and related compounds. Benzohydrazide derivatives can cause skin and eye irritation.[1] Therefore, this compound should be handled as a hazardous chemical waste with the potential for irritation and other health effects.
Key Hazard Considerations:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.[1]
-
Potential for Other Health Hazards: Without specific toxicological data, it is prudent to assume the compound may have other harmful effects.
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[2][3]
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure risks.[2]
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Lab Coat: A standard laboratory coat.
2. Waste Segregation and Collection: Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, contaminated tips) in a designated, sealable waste container. The container should be made of a compatible material like glass or polyethylene.[2]
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible chemicals.[2]
3. Labeling: Clear and accurate labeling is a critical safety and regulatory requirement.
-
"Hazardous Waste": The container must be clearly labeled with the words "Hazardous Waste".[2]
-
Full Chemical Name: Include the full chemical name: "this compound".[2]
-
Hazard Identification: Indicate the primary hazards (e.g., "Irritant").
4. Storage: Store the sealed waste container in a designated and controlled area pending pickup.
-
Designated Area: Store in a satellite accumulation area (SAA) or a central hazardous waste storage area.[2]
-
Ventilation: The storage area should be well-ventilated.[4]
-
Separation: Keep the container away from heat sources and incompatible materials.[2]
5. Arranging for Disposal: Professional disposal is required for this type of chemical waste.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2] They will have established procedures and certified waste management partners.
6. Decontamination: Thoroughly decontaminate all labware and surfaces that have come into contact with this compound.
-
Cleaning Procedure: Use an appropriate solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water.[2]
-
Collect Rinsate: The initial solvent rinse should be collected as hazardous waste.[2]
Quantitative Data Summary
While specific quantitative data for this compound is not available in the provided search results, the table below summarizes relevant information for a related compound, 3,5-Dimethylbenzoyl Chloride, to provide context on potential hazards.
| Property | Value | Source Compound |
| Acute Oral Toxicity (LD50) | 2475 mg/kg (Mouse) | 3,5-Dimethylbenzoyl Chloride |
| Skin Corrosion | Category 1C (Corrosive) | 3,5-Dimethylbenzoyl Chloride |
| Eye Damage | Category 1 (Causes serious damage) | 3,5-Dimethylbenzoyl Chloride |
| Skin Sensitization | Category 1 (May cause allergic reaction) | 3,5-Dimethylbenzoyl Chloride |
This data is for a structurally related compound and should be used for hazard awareness and precautionary measures.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following workflow diagram outlines the key steps and decision points.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 3,5-Dimethylbenzohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethylbenzohydrazide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on safety protocols for hydrazine derivatives and related chemical structures. It is imperative to treat this compound as a potentially hazardous substance and exercise extreme caution.
Hazard Assessment and Engineering Controls
As a derivative of benzohydrazide, this compound is presumed to possess toxicological properties similar to other hydrazides, which can include being toxic, potentially carcinogenic, and causing skin and eye irritation.[1][2] All handling of this compound must be conducted in a controlled environment to minimize exposure.
Key Engineering Controls:
-
Chemical Fume Hood: All weighing, handling, and experimental procedures involving this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[1]
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[1]
-
Designated Area: The workspace where this compound is handled should be clearly marked with warning signs, and access should be limited to authorized personnel.[1]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and in good working order.[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent all routes of exposure, including inhalation, skin contact, and eye contact.[1][2][3]
| Body Part | Required PPE | Material/Standard |
| Hands | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | Consult glove manufacturer's resistance guide. |
| Eyes | Chemical splash goggles or a full-face shield | ANSI Z87.1-compliant.[4] |
| Body | Flame-resistant lab coat | 100% cotton or other flame-resistant material.[2] |
| Respiratory | Respirator (if engineering controls are insufficient) | NIOSH-approved with appropriate cartridges.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
Caption: Experimental workflow for handling this compound.
Experimental Protocol:
-
Preparation:
-
Handling:
-
Carefully weigh the desired amount of this compound within the fume hood.
-
When transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to minimize the generation of dust.
-
If possible, conduct the experiment in a closed system to further reduce the risk of exposure.
-
-
Cleanup and Decontamination:
-
Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent and then washing with soap and water.
-
Carefully remove and dispose of all contaminated PPE in a designated hazardous waste container.
-
Wash hands and forearms thoroughly with soap and water after completing the work.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Logical flow for the disposal of this compound waste.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all reaction mixtures and contaminated solvents in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[5][6]
-
-
Container Management:
-
Keep waste containers tightly closed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary to minimize harm.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's emergency response team. |
By adhering to these safety and logistical guidelines, you can minimize the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
